molecular formula C18H32O7 B1246951 2-Monododecyl Citric Acid

2-Monododecyl Citric Acid

Cat. No.: B1246951
M. Wt: 360.4 g/mol
InChI Key: MPFLKMQGGVNBJS-UHFFFAOYSA-N
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Description

Significance of Citric Acid Derivatives in Contemporary Chemical Science

Citric acid, a naturally occurring tricarboxylic acid, is a cornerstone compound in biochemistry and industrial chemistry. mdpi.comijpbs.com Found abundantly in citrus fruits, it plays a central role in the metabolism of all aerobic organisms as an intermediate in the citric acid cycle. mdpi.comwikipedia.org Its chemical structure, featuring three carboxyl groups and one hydroxyl group, makes it a highly versatile precursor for a vast array of chemical derivatives. researchgate.net These derivatives are significant in modern chemical science due to their biocompatibility, low production cost, and wide-ranging applications in the food, pharmaceutical, chemical, and cosmetic industries. mdpi.comwisdomlib.org

The ability of citric acid to be esterified with alcohols allows for the creation of polyesters and other polymers, which are increasingly researched for applications in biopolymer production and biomedicine. mdpi.comrsc.org Furthermore, its chelating properties make it and its derivatives valuable in sequestering metal ions, an application relevant in both industrial processes and environmental protection. mdpi.comresearchgate.net The continuous growth in citric acid production, now exceeding two million tons annually, underscores the expanding utility and research interest in its derivatives. mdpi.comwikipedia.org

Distinctive Features and Research Relevance of Monomeric Citric Acid Esters

Among the numerous derivatives of citric acid, monomeric citric acid esters represent a class of compounds with unique properties and significant research interest. The esterification of citric acid with long-chain fatty alcohols can produce mono-, di-, or tri-esters. google.com However, isolating pure mono- or di-esters from the resulting mixtures is challenging due to their similar solubility characteristics. google.com

Historically, the esterification of citric acid predominantly yields the unsymmetrical 1-monoester. google.com The synthesis of the kinetically unfavored 2-mono substituted esters, such as 2-Monododecyl Citric Acid, has been a subject of specific synthetic challenge and interest. The ability to regioselectively prepare pure quantities of either 1- or 2-mono substituted citric acid esters is crucial for accurately assessing their distinct physicochemical attributes. google.com These pure monomeric esters serve as valuable building blocks for further synthetic studies and are investigated for their potential as surface-active agents. google.comresearchgate.net Their unique molecular structure, combining the hydrophilic nature of the citric acid head with a lipophilic alkyl chain, gives them significant interfacial properties. fao.org

Current Research Landscape and Foundational Studies on this compound

The research landscape for this compound is largely defined by foundational studies focused on its regioselective synthesis and characterization. A key challenge has been to direct the esterification to the central carboxyl group (C-2) of the citric acid molecule, which is sterically less favored compared to the terminal carboxyl groups (C-1 and C-3).

A pivotal study in this area involves a method for the regioselective preparation of 2-mono substituted citric acid esters. google.com This method allows for the synthesis of compounds like this compound in a pure state, enabling detailed analysis of its properties. The synthesis typically involves reacting a protected form of citric acid with dodecanol (B89629). google.com For instance, one documented synthesis involved refluxing the appropriate starting materials in chloroform (B151607) with triethylamine (B128534), yielding the crude product as a semi-solid. google.com Subsequent purification via crystallization yielded the pure this compound. google.com

The characterization of this compound has been established through various analytical techniques. Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) have been used to confirm the purity of the synthesized compound and to distinguish it from its 1-monoester isomer. google.com Elemental analysis provides further confirmation of its molecular formula. google.com

Below are tables summarizing the key physicochemical properties and synthesis data for this compound and related compounds based on foundational research.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₁₈H₃₂O₇ google.com
Calculated Analysis C, 61.83%; H, 9.34% google.com
Found Analysis C, 61.95%; H, 9.33% google.com
Melting Point (mp) 74.7°C - 75.3°C (Recrystallized) google.com

| Appearance | Semi-solid (crude), Crystalline solid (purified) | google.com |

Table 2: Synthesis and Properties of 2-Monoalkyl Citric Acid Esters

Compound Alkyl Chain Yield Melting Point (mp) Reference
2-Monooctyl Citric Acid C₈ 58% 65.8°C - 66.7°C google.com
2-Monodecyl Citric Acid C₁₀ 86% (crude) 75.6°C - 76.6°C google.com
This compound C₁₂ 86% (crude) 74.7°C - 75.3°C google.com
2-Monohexadecyl Citric Acid C₁₆ 73% 88.0°C - 89.3°C google.com

| 2-Monooctadecyl Citric Acid | C₁₈ | 68% | 90.1°C - 91.0°C | google.com |

Defining the Scope and Objectives for Advanced Academic Inquiry

The successful synthesis and characterization of pure this compound open several avenues for advanced academic inquiry. The primary objective of future research would be to leverage the unique structure of this compound for novel applications. The availability of a pure, kinetically unfavored isomer allows for a systematic investigation into structure-property relationships that was previously not possible. google.com

Key areas for future research include:

Advanced Surfactant Applications: A thorough investigation of its surface tension properties compared to its 1-monoester counterpart and other commercial surfactants. google.com This could lead to its use in specialized detergent formulations or as an emulsifier in various industries. fao.org

Biopolymer Synthesis: Utilizing this compound as a monomeric building block for the synthesis of novel polyesters and other polymers. google.comuchile.cl The presence of a long alkyl chain and free carboxylic/hydroxyl groups offers unique possibilities for creating polymers with tailored properties, such as specific degradation profiles or mechanical characteristics. nih.gov

Biomedical Materials: Exploring its potential in biomedical applications, such as in drug delivery systems or as a component of biocompatible materials. nih.gov Citric acid-based polymers are already being investigated for these purposes, and the specific structure of this compound could offer advantages.

Mechanistic Studies: Further elucidation of the reaction mechanisms for its synthesis to optimize yield and selectivity, potentially exploring greener catalysts and reaction conditions. acs.orggoogle.com

The overarching goal of this advanced inquiry is to move beyond foundational synthesis and fully exploit the chemical potential of this compound as a specialized chemical entity.

Properties

Molecular Formula

C18H32O7

Molecular Weight

360.4 g/mol

IUPAC Name

2-hydroxypentadecane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C18H32O7/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(21)22)18(25,17(23)24)13-15(19)20/h14,25H,2-13H2,1H3,(H,19,20)(H,21,22)(H,23,24)

InChI Key

MPFLKMQGGVNBJS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O

Synonyms

CJ-13,982

Origin of Product

United States

Synthetic Methodologies and Regioselective Synthesis Strategies for 2 Monododecyl Citric Acid

Overview of Esterification Pathways for Citric Acid Monoesters

The esterification of citric acid, a tricarboxylic acid, can lead to a mixture of mono-, di-, and triesters. google.comresearchgate.net The challenge lies in selectively forming the desired monoester, particularly the kinetically less favored 2-mono-substituted isomer. google.com

Regioselective Esterification Techniques for 2-Substitution

Achieving regioselectivity for the 2-position in citric acid esterification is a significant synthetic hurdle. google.com The terminal carboxyl groups are generally more reactive, making the 1-monoester the predominant product in many standard esterification reactions. google.com However, specific methods have been developed to favor the formation of the 2-monoester. One such method involves the reaction of a citric acid derivative with an alcohol in a suitable solvent, which can yield the symmetrical 2-monoester along with a smaller proportion of the 1-substituted ester. google.com The structure of the 2-monoester can be confirmed by NMR spectroscopy, which shows a symmetrical quartet for the methylene (B1212753) protons of the citric acid moiety. google.com

A patented method describes the regioselective preparation of 2-mono-substituted citric acid esters by reacting a protected citric acid intermediate with a long-chain alcohol. google.com For instance, the reaction of a specific citric acid derivative with dodecanol (B89629) in chloroform (B151607), refluxed for an extended period, has been shown to produce 2-monododecyl citric acid. google.com Gas chromatography analysis of the crude product from one such reaction indicated a mixture of the 2- and 1-monodecyl esters in a ratio of approximately 89:6, with a small amount of unreacted starting material. google.com Crystallization of this mixture can then yield the purified this compound. google.com

Comparative Analysis of Direct vs. Activated Esterification Routes

The synthesis of citric acid esters can be broadly categorized into direct and activated esterification routes.

Direct Esterification: This approach involves the direct reaction of citric acid with an alcohol, often in the presence of a catalyst. researchgate.netgoogle.com The reaction of one mole of citric acid with about two moles of a long-chain fatty alcohol typically results in a mixture of mono-, di-, and tri-ester compounds, making the isolation of a pure monoester challenging due to similar solubility characteristics. google.com The predominant mono-ester product from direct esterification is generally the unsymmetrical 1-mono ester. google.com

Activated Esterification: To overcome the challenges of direct esterification and improve regioselectivity, activated esterification methods are employed. This often involves the use of a protecting group strategy. For example, a multi-step approach can be used to prepare 1-mono-substituted citric acid esters free from the 2-mono ester isomer. This involves the formation of an anhydride (B1165640) intermediate from a protected citric acid, which then reacts with an alcohol to give the 1-mono-substituted derivative. Subsequent cleavage of the protecting group yields the desired unsymmetrical mono-ester. google.com

Another approach involves the in-situ formation of a reactive intermediate. For instance, the reaction of a protected citric acid with an alcohol in a solvent like chloroform, ethyl acetate (B1210297), acetonitrile (B52724), or dioxane at temperatures between 65°C and 110°C can produce the symmetrical 2-monoester as the major product, with about 10% of the 1-substituted ester. google.com

Catalytic Systems in the Synthesis of this compound

Catalysts play a crucial role in directing the esterification of citric acid towards the desired product, influencing both reaction rate and regioselectivity.

Role of Acidic Catalysts in Regioselectivity

Homogeneous acidic catalysts, such as sulfuric acid and p-toluenesulfonic acid, are commonly used in the esterification of citric acid. google.comfinechem-mirea.rufinechem-mirea.ru These catalysts facilitate the reaction between the carboxylic acid and the alcohol. google.com However, their use in the synthesis of monoesters often leads to a mixture of products, with the 1-monoester being the major isomer. google.com The complex and costly steps of neutralizing and washing are often required to obtain high-quality citric acid esters when using these catalysts. google.com

Boric Acid and Boronic Acid-Mediated Synthesis Approaches

A significant advancement in the regioselective synthesis of citric acid monoesters involves the use of boric acid or boronic acids as catalysts. google.comwipo.int This method allows for the targeted synthesis of asymmetric monoesters. google.com The boric or boronic acid acts as both a catalyst and a "protecting group" for the tertiary carboxylic acid, thereby directing the esterification to the terminal carboxyl groups. google.comwipo.int

This approach offers a mild and unique way to selectively esterify the α-hydroxy acid functionality in molecules like citric acid, leaving other carboxylic acid groups intact. nih.gov The proposed mechanism involves the formation of a five-membered cyclic neutral ester or an anionic species, which accelerates the esterification. arkat-usa.org A study demonstrated that α-hydroxycarboxylic acids could be selectively esterified in the presence of other carboxylic acids using catalytic boric acid in an alcohol solvent. nih.gov For the synthesis of unsymmetrical citric acid monododecyl ester, citric acid is dissolved in a solvent like tetrahydrofuran (B95107), followed by the addition of dodecanol and boric acid. google.com

Green Catalysis in Esterification

In recent years, there has been a growing interest in developing more environmentally friendly or "green" catalytic methods for esterification. rsc.org Citric acid itself, being a naturally occurring, non-toxic, and biodegradable compound, is considered an environmentally benign catalyst for various organic transformations. oiccpress.comprimescholars.com

Research into green catalysis for citric acid esterification has explored several avenues:

Use of solid acid catalysts: Heterogeneous catalysts like ion exchange resins, sulfonated zirconia, and zeolites have been investigated to increase productivity, reduce waste, and allow for catalyst recovery. researchgate.net

Enzymatic catalysis: Lipases have been used to catalyze the esterification of citric acid, offering high selectivity under mild conditions. acs.org

Solvent-free reactions: Developing esterification processes that occur at elevated temperatures without the need for a solvent can be a greener alternative. ysu.am

Use of green solvents: Water has been explored as a green solvent for certain reactions involving citric acid. rsc.orgrsc.org

One study reported a two-step process for producing biobased plasticizers starting from citric acid, which involved a Fischer esterification step. rsc.org Another approach has utilized a dried cation-exchange resin (Dowex H+) with or without sodium iodide as an effective and environmentally friendly catalyst system for various esterifications. nih.gov

Purification and Isolation Methodologies for High-Purity Isomers

The synthesis of this compound typically results in a mixture containing the desired 2-isomer, the undesired 1-monododecyl citric acid isomer, and unreacted starting materials. google.com Therefore, effective purification and isolation are critical steps to obtain the high-purity 2-isomer. The primary techniques employed are crystallization, liquid-liquid extraction based on pH modulation, and precipitation.

Crystallization is a principal method for purifying the 2-monoester. After the initial reaction workup, the crude product, which may be an oil or a semi-solid, can be crystallized from a suitable solvent. google.com Toluene is frequently reported as an effective solvent for this purpose; the symmetrical 2-monoester is selectively crystallized, leaving the 1-isomer and other impurities in the mother liquor. google.comuchile.cl Recrystallization can be performed to achieve a product that appears as a single spot on Thin Layer Chromatography (TLC) and a single peak in Gas Chromatography (GC) analysis. google.com

Liquid-Liquid Extraction is another robust method that leverages the acidic nature of the compound. A common procedure involves dissolving the crude reaction mixture in an organic solvent like ethyl acetate. This solution is then washed with an aqueous basic solution, such as saturated sodium bicarbonate. uchile.cl This deprotonates the carboxylic acid groups of the monoesters, rendering them water-soluble and causing them to migrate to the aqueous phase, leaving non-acidic impurities in the organic layer. The aqueous phase, containing the citrate (B86180) isomers, is then washed with fresh ethyl acetate to remove any remaining organic impurities. Subsequently, the aqueous solution is acidified by the dropwise addition of a strong acid, like concentrated hydrochloric acid (HCl), to a pH of 2. uchile.cl This re-protonates the citrate monoesters, causing them to precipitate or become soluble again in an organic solvent. The purified product is then extracted back into multiple portions of ethyl acetate. uchile.cl

Precipitation using a solvent/anti-solvent system can also be employed. This involves dissolving the crude product in a solvent in which it is soluble (e.g., ethyl ether) and then adding a larger volume of an anti-solvent in which the desired monoester is insoluble but the di- and tri-ester byproducts are soluble (e.g., low-boiling petroleum ether). google.com This causes the targeted monoester to precipitate, allowing for its separation. google.com

Table 1: Comparison of Purification Methodologies for this compound

Methodology Principle of Separation Solvents/Reagents Involved Efficacy
Crystallization Difference in solubility and crystal lattice energy between isomers. Toluene, Acetone, Ethyl Acetate. google.comuchile.cl Highly effective for obtaining pure crystalline solid of the 2-isomer. google.com
Liquid-Liquid Extraction Differential solubility in aqueous and organic phases based on pH-dependent ionization of carboxylic acid groups. Ethyl Acetate, Sodium Bicarbonate, Hydrochloric Acid, Water. uchile.cl Efficient for separating acidic products from non-acidic impurities and unreacted alcohol. uchile.cl
Precipitation Inducing insolubility of the target compound by adding an anti-solvent. Ethyl Ether (solvent), Petroleum Ether (anti-solvent). google.com Useful for separating monoesters from more esterified byproducts like di- and tri-esters. google.com

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Optimizing the synthesis of this compound is centered on maximizing the product yield and, crucially, enhancing the regioselectivity in favor of the 2-isomer over the 1-isomer. This is achieved through careful control of stoichiometry, reaction kinetics, solvent choice, and temperature.

Stoichiometric Considerations and Reaction Kinetics

The molar ratio of the reactants—citric acid (or its anhydride) and dodecanol—is a key factor. To favor the formation of the monoester over di- or tri-esters, a stoichiometric excess of citric acid can be used. google.com In one documented approach, reacting citric acid anhydride with dodecanol in the presence of triethylamine (B128534) as a base, a near 2:1 molar ratio of the base and alcohol to the anhydride is used to drive the reaction. google.com

Table 2: Effect of Reaction Time on Isomer Ratio and Yield

Reactants Reaction Time (hours) Temperature Isomer Ratio (2-isomer : 1-isomer) Crude Yield (%)
Citric Acid Anhydride, Dodecanol, Triethylamine 22 Reflux 89 : 6 86%
Citric Acid Anhydride, Octanol, Triethylamine 45 Reflux ~10 : 1 90%

Data derived from syntheses of monododecyl and monooctyl citric acid under similar conditions. google.com

Solvent Effects and Temperature Control in Regioselective Synthesis

The choice of solvent is critical as it must solubilize the reactants and facilitate the desired reaction pathway. Ethanol-free chloroform is a commonly cited solvent for the regioselective synthesis when reacting citric acid anhydride with an alcohol at reflux temperature. google.com This reaction is typically conducted at the reflux temperature of the solvent, which for chloroform is approximately 61°C.

An alternative approach utilizes tetrahydrofuran (THF) as a solvent, which is suitable for reactions conducted at room temperature, often with the aid of a catalyst like boric acid. google.comgoogle.com In this method, anhydrous citric acid is first dissolved in THF before the alcohol and catalyst are added. google.com

Temperature control is intrinsically linked to the solvent and desired reaction kinetics.

High Temperature (Reflux): Using a solvent like chloroform necessitates heating to reflux to achieve a reasonable reaction rate (e.g., 22-45 hours). google.com This higher temperature speeds up the esterification but requires careful monitoring of the reaction duration to prevent an increase in the less desired 1-isomer. google.com

Ambient Temperature: The use of THF as a solvent allows the reaction to proceed at room temperature. google.com This approach is much slower, potentially taking several days for completion, but may offer a different selectivity profile, especially when directed by a catalyst that favors esterification at the central carboxyl group. google.comgoogle.com

Two-Stage Temperature Profile: Some methods advocate for an initial period of high heat (e.g., 4-6 hours at 100°C) followed by a longer period at a lower temperature (e.g., 14-20 hours at 40-50°C) to optimize monoester formation. google.com

The interplay between the solvent and temperature provides a means to steer the reaction toward high yield and regioselectivity for this compound.

Table 3: Influence of Solvent and Temperature on Synthesis

Solvent Temperature Catalyst/Base Duration Key Outcome
Chloroform Reflux (~61°C) Triethylamine 22 hours High yield (86%) with good 2-isomer selectivity (89:6 ratio). google.com
Tetrahydrofuran (THF) Room Temperature Boric Acid 3 days Effective for producing the unsymmetrical monoester without high heat. google.com
Pyridine (as solvent and base) 100°C then 40-50°C None (Pyridine is the base) 4-6 hours then 14-20 hours Favors monoester formation through kinetic control. google.com

Advanced Spectroscopic and Analytical Characterization Techniques in Research on 2 Monododecyl Citric Acid

Elucidation of Molecular and Supramolecular Structures

The precise determination of the molecular and supramolecular structure of 2-monododecyl citric acid is fundamental to understanding its chemical properties and potential applications. This involves a suite of spectroscopic techniques that provide complementary information about its atomic connectivity, functional groups, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. nih.gov It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the unambiguous identification of isomers and the analysis of conformational preferences. auremn.org.br

In the case of this compound, which possesses diastereotopic methylene (B1212753) protons, ¹H NMR is particularly insightful. lew.ro The chemical shifts and coupling constants of these protons can reveal the molecule's preferred conformation in solution. For instance, the geminal coupling constants (²JHH) and vicinal coupling constants (³JHH) are sensitive to the dihedral angles between adjacent protons, providing valuable data for conformational analysis. nih.gov The presence of multiple chiral centers and the long dodecyl chain can lead to complex spectra, where two-dimensional (2D) NMR techniques like TOCSY can be employed to unravel the intricate coupling networks. nih.gov

Changes in the chemical shifts of the methylene protons in citric acid moieties are sensitive to environmental factors such as pH, which affects the ionization state of the carboxylic acid groups. nih.gov Computational modeling, in conjunction with experimental NMR data, can be used to predict and rationalize the observed spectral parameters, offering a deeper understanding of the molecule's conformational dynamics. lew.ro

Table 1: Representative ¹H NMR Data for Citric Acid Moieties This table is illustrative and values can vary based on solvent and pH.

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
CH₂ (diastereotopic)2.50 - 2.90d, d~16 (geminal)
Data compiled from publicly available spectroscopic information.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. acs.org Soft ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are typically employed to generate intact molecular ions with minimal fragmentation. mdpi.com This allows for the accurate determination of the molecular mass, confirming the compound's identity.

Table 2: Expected Mass Spectrometry Data for this compound

Ionm/z (expected)Ionization Mode
[M-H]⁻361.2Negative
[M+Na]⁺385.2Positive
Calculated based on the molecular formula C₁₈H₃₄O₇.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound and to probe intermolecular interactions. spectroscopyonline.com These techniques are complementary, as some vibrational modes may be more active in one technique than the other. americanpharmaceuticalreview.com

The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. openstax.org The O-H stretching vibrations of the carboxylic acid and hydroxyl groups typically appear as a broad band in the region of 3400-2500 cm⁻¹. openstax.org The C=O stretching vibrations of the carboxylic acid and potential ester groups will exhibit strong absorptions around 1700-1760 cm⁻¹. mdpi.com The C-H stretching vibrations of the dodecyl chain will be observed in the 2850-2960 cm⁻¹ region. openstax.org

Raman spectroscopy can provide additional information, particularly for non-polar bonds. The C-C backbone vibrations of the alkyl chain and the citric acid core can be observed. core.ac.uk Shifts in the vibrational frequencies can indicate the presence of hydrogen bonding and other intermolecular interactions, providing insight into the supramolecular structure of the compound in the solid state or in solution. americanpharmaceuticalreview.com

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupInfrared (IR) Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
O-H Stretch (Carboxylic Acid/Alcohol)3400 - 2500 (broad)
C-H Stretch (Alkyl)2960 - 28502960 - 2850
C=O Stretch (Carboxylic Acid/Ester)1760 - 17001760 - 1700
C-O Stretch1300 - 1000
Data based on typical functional group absorption regions.

Chromatographic Separations and Purity Assessment in Research Materials

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound from reaction mixtures and for monitoring the progress of its synthesis.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and polar compounds like this compound. labmanager.combiomedpharmajournal.org Due to the presence of multiple polar functional groups, reversed-phase HPLC with a C18 column is a suitable method for its separation and quantification. The mobile phase typically consists of a mixture of water (often with an acid modifier like formic acid or acetic acid to suppress ionization) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution program is often necessary to achieve good separation of the starting materials, product, and any byproducts. tentamus.comscielo.br

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. labmanager.comtentamus.com Direct analysis of this compound by GC can be challenging due to its low volatility and potential for thermal decomposition. scielo.br However, derivatization to form more volatile esters or silyl (B83357) ethers can make the compound amenable to GC analysis. scielo.br This approach can be useful for purity assessment and for detecting volatile impurities. nih.gov

Table 4: Comparison of HPLC and GC for the Analysis of this compound

TechniqueAnalyte StateTypical Stationary PhaseMobile PhaseDerivatization
HPLC Dissolved in liquidC18 (Reversed-Phase)Water/Acetonitrile/MethanolNot usually required
GC VaporizedPolysiloxaneInert Gas (e.g., He, N₂)Often required (esterification, silylation)
General comparison of the two techniques.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful approach for the comprehensive analysis of complex mixtures containing this compound. nih.govajpaonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful combination. nih.gov HPLC separates the components of a mixture, and the eluting compounds are directly introduced into the mass spectrometer for identification based on their mass-to-charge ratio. ajrconline.orgrjpn.org This allows for the confident identification of this compound and any related impurities or degradation products, even at low concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) , used after derivatization, combines the high separation efficiency of GC with the identification power of MS. libretexts.orgnih.gov This is a standard method for the analysis of complex organic mixtures and can provide detailed structural information based on the fragmentation patterns of the derivatized analytes. asiapharmaceutics.info

Other hyphenated techniques like Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) can provide even more detailed structural information on the separated components directly, although this is a more specialized and less common technique. ajrconline.orgajpaonline.com

Thermal Analysis and Phase Behavior Studies for Research Samples

Thermal analysis techniques are crucial for characterizing the thermal properties of materials like this compound, providing insights into its stability, phase transitions, and decomposition behavior. These methods measure the physical and chemical properties of a substance as a function of temperature or time while the sample is subjected to a controlled temperature program. wikipedia.orgtorontech.com

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. torontech.com This measurement provides quantitative information about the thermal events occurring in the material, such as melting, crystallization, and glass transitions. torontech.comnih.gov

In the study of this compound, DSC is employed to determine key phase transition temperatures. Research has identified the melting point (mp) of a crystalline form of this compound to be in the range of 74.7°C to 75.6°C. google.com A DSC thermogram for this compound would exhibit an endothermic peak in this temperature range, corresponding to the energy absorbed by the sample to undergo the phase change from a solid to a liquid. The sharpness and position of this melting peak can also provide information on the purity of the sample. For citric acid and its derivatives, DSC can also reveal other thermal events, such as the loss of water of hydration, which typically occurs at lower temperatures, or decomposition at higher temperatures. buecher.demdpi.com For instance, citric acid monohydrate shows a complex thermal behavior with endothermic events related to both desolvation and decomposition. mdpi.com

Table 1: Phase Transition Data for this compound
Thermal EventTemperature Range (°C)Reference
Melting Point74.7 - 75.6 google.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.orgcelignis.com This technique is essential for determining the thermal stability of a compound and investigating its decomposition pathways. torontech.com A TGA curve plots mass percentage against temperature, showing distinct steps where mass loss occurs due to processes like dehydration, desolvation, or decomposition. celignis.com

For citric acid derivatives, TGA is used to assess their stability at elevated temperatures. Citric acid itself decomposes above 175°C. buecher.de Studies on citric acid monohydrate show an initial mass loss corresponding to the removal of water, followed by further decomposition at higher temperatures. mdpi.comresearchgate.net In the case of this compound, TGA would reveal the onset temperature of its decomposition. The presence of the long dodecyl ester chain is expected to influence its thermal degradation profile compared to unmodified citric acid. The degradation would likely involve the breakdown of the ester linkage and the decarboxylation of the citric acid moiety. The analysis is typically performed under an inert atmosphere, such as nitrogen, to study thermal decomposition without oxidative effects. celignis.commdpi.com

Table 2: Expected Thermal Events in TGA of Citric Acid Derivatives
Temperature Range (°C)EventCompound Class
70 - 100Dehydration (for hydrates)Citric Acid Monohydrate ncsu.edu
> 175DecompositionCitric Acid buecher.de

Surface and Interfacial Tension Analysis of Solutions

As an amphiphilic molecule, this compound exhibits surface-active properties, making the analysis of its behavior at interfaces critical. These studies involve measuring how the compound affects the surface tension of a liquid or the interfacial tension between two immiscible liquids. thermopedia.comulprospector.com

This compound is classified as a surfactant due to its molecular structure, which consists of a hydrophilic citric acid head group and a hydrophobic dodecyl (C12) alkyl tail. google.com Surfactants have the ability to lower the surface tension of a solvent, typically water. ulprospector.com As the concentration of a surfactant in a solution increases, the surface tension decreases until it reaches a certain point where micelles begin to form. This concentration is known as the critical micelle concentration (CMC). wikipedia.org Above the CMC, the surface tension remains relatively constant as additional surfactant molecules aggregate into micelles within the bulk solution. wikipedia.org

Research has demonstrated that 2-monoalkyl citric acids are effective surface-active agents. google.com Studies comparing the 2-monosubstituted citric acid series to standard anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) and linear alkylbenzene sulfonate (LAS) have shown that derivatives with longer alkyl chains (tetradecyl and hexadecyl) are more surface-active at lower concentrations. google.com This suggests that these compounds, including the dodecyl variant, have low CMC values, a desirable characteristic for many surfactant applications. wikipedia.org The measurement of surface tension as a function of concentration is the primary method used to determine the CMC. researchgate.net

Table 3: Qualitative Surface Activity of 2-Monoalkyl Citric Acids
CompoundRelative Surface Activity at Low ConcentrationsReference
2-Monotetradecyl Citric AcidMore active than SDS and LAS google.com
2-Monohexadecyl Citric AcidMore active than SDS and LAS google.com
2-Monooctadecyl Citric AcidMost potent in series (limited by solubility) google.com

The surface activity of this compound is a direct result of its tendency to adsorb at interfaces. At a liquid-air interface, the amphiphilic molecules orient themselves with their hydrophobic dodecyl tails pointing towards the air and their hydrophilic citric acid heads remaining in the aqueous phase. ulprospector.com This arrangement disrupts the cohesive energy at the surface, thereby reducing the surface tension. The effectiveness of a surfactant is related to how densely it can pack at the interface.

This adsorption behavior is not limited to the liquid-air interface. At a liquid-liquid interface, such as that between oil and water, this compound would also be expected to adsorb. The hydrophobic tail would preferentially reside in the oil phase, while the hydrophilic head would remain in the water phase. thermopedia.com This action reduces the interfacial tension between the two liquids, which is the fundamental principle behind emulsification. The study of adsorption isotherms, which relate the concentration of the surfactant in the bulk solution to the amount adsorbed at the interface, provides valuable information on the efficiency and effectiveness of the surfactant. acs.org The ability of this compound to potently reduce surface tension is strong evidence of its efficient adsorption at the liquid-air interface. google.com

Mechanistic Investigations and Theoretical Modeling of 2 Monododecyl Citric Acid

Reaction Mechanism Elucidation in Esterification Processes

The formation of 2-monododecyl citric acid is achieved through the esterification of citric acid with dodecanol (B89629). Citric acid is a tricarboxylic acid, featuring two primary (α) carboxylic acid groups and one tertiary (β) carboxylic acid group, which also bears a hydroxyl group at the C2 position. wikipedia.orgnih.gov This structural complexity leads to challenges in regioselectivity, as the different carboxylic groups exhibit distinct reactivities.

The esterification reaction, fundamentally, involves the reaction of a carboxylic acid with an alcohol to form an ester and water. byjus.comstudy.com The process is typically acid-catalyzed. The general mechanism proceeds through several key steps:

Protonation of the carbonyl oxygen of a carboxylic acid group by the acid catalyst, which enhances its electrophilicity.

Nucleophilic attack by the alcohol (dodecanol) on the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking alcohol's oxygen to one of the hydroxyl groups of the intermediate.

Elimination of a water molecule, a good leaving group, to form a protonated ester.

Deprotonation to yield the final ester product and regenerate the acid catalyst. byjus.comsaskoer.ca

In the specific case of citric acid, there is significant debate and evidence for multiple competing pathways, particularly concerning which carboxylic acid group reacts first. Research suggests that under self-catalyzed, bulk reaction conditions (often at temperatures above 100°C), the reaction may proceed via the formation of a cyclic anhydride (B1165640) intermediate. acs.org This anhydride formation is followed by a ring-opening reaction with the alcohol. This pathway often shows a preference for esterification at the central (β) carboxylic group. acs.orgfigshare.com

Conversely, direct esterification pathways also occur. The relative reactivity of the α- and β-carboxylic groups can be influenced by reaction conditions such as temperature, solvent, and the presence and type of catalyst. acs.org The synthesis of the pure, symmetrical 2-monoester is kinetically unfavored compared to the unsymmetrical 1-monoester. google.com However, specific methods have been developed to achieve regioselective synthesis. One such method involves reacting an anhydromethylene citric acid salt with the alcohol, which has been shown to yield the 2-mono ester exclusively. google.com

A kinetic study of the esterification of citric acid with various alcohols revealed that under bulk conditions, the reaction rate at the β-position is significantly higher than at the α-positions, especially in the initial phase of the reaction. acs.org

ParameterReactivity at β-positionReactivity at α-positionPrevailing ConditionsReference
Reaction Preference PreferredLess PreferredSelf-catalyzed, bulk reaction acs.org
Proposed Intermediate Cyclic AnhydrideDirect EsterificationVaries with conditions acs.org
Kinetic Favorability Less Favored (Direct)More Favored (Direct)General Esterification google.com

This table summarizes the general reactivity trends for the different carboxylic acid positions on the citric acid molecule during esterification.

Computational Chemistry Approaches to Structure and Reactivity

Computational chemistry provides powerful tools for investigating molecular properties at an atomic level, offering insights that can be difficult to obtain through experimental methods alone. For a molecule like this compound, these approaches can predict structure, energetics, and reactivity.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. austinpublishinggroup.com It is widely applied to predict molecular geometries, vibrational frequencies, and energies of reactants, transition states, and products. rsc.orgnih.gov

For this compound, DFT calculations can be used to:

Determine Optimized Geometry: Find the most stable three-dimensional arrangement of atoms, including the conformation of the dodecyl chain and the orientation of the carboxylic acid and hydroxyl groups.

Analyze Electronic Properties: Calculate the distribution of electron density, which helps in identifying reactive sites. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). austinpublishinggroup.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Model Reaction Pathways: Elucidate the esterification mechanism by calculating the energy barriers (activation energies) for different potential pathways, such as reaction at the α- versus the β-position. researchgate.net Studies on citric acid esterification have used DFT to support experimental findings, showing that the formation of an anhydride intermediate can be energetically favorable under certain conditions. acs.org

Calculate Thermodynamic Properties: Predict thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy for the esterification reaction. researchgate.netmdpi.com

Theoretical studies on citric acid itself have used DFT to analyze its acidity and the properties of its deprotonated species, providing foundational data that can be extended to its esters. nih.gov

DFT-Calculated PropertySignificance for this compound
Optimized Geometry Predicts the most stable 3D structure and conformation.
HOMO/LUMO Energies Indicates regions of nucleophilicity/electrophilicity and overall reactivity.
Electron Density Map Visualizes charge distribution and identifies polar/nonpolar regions.
Transition State Energies Determines the activation energy and rate-limiting steps of reactions.
Gibbs Free Energy (ΔG) Predicts the spontaneity of the esterification reaction.

This table outlines key properties that can be determined using DFT and their relevance to understanding this compound.

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with surrounding molecules like solvents or other reactants. osti.govnih.gov

For this compound, MD simulations can be employed to:

Explore Conformational Space: The long, flexible dodecyl chain can adopt numerous conformations. MD simulations can map the potential energy surface to identify low-energy, stable conformations and the flexibility of the molecule.

Study Intermolecular Interactions: In a condensed phase (e.g., in solution or as a liquid), this compound molecules will interact with each other and with solvent molecules. MD can model the hydrogen bonding involving the free carboxylic acid groups, the hydroxyl group, and the ester group, as well as the van der Waals interactions of the dodecyl chains.

Simulate Self-Assembly: The amphiphilic nature of the molecule (a polar citric acid head and a nonpolar dodecyl tail) suggests it may form aggregates or micelles in certain solvents. MD simulations are a key tool for investigating such self-assembly phenomena.

While direct MD studies on this compound are not prominent in the literature, simulations of related citrate-based polymers have been used to study their degradation via hydrolysis, demonstrating the power of this technique to model chemical reactions and material properties over time. osti.govnih.gov Similarly, MD has been used to study the interaction of citric acid with surfaces in aqueous environments. rsc.org

Structure-Reactivity Relationships within the Citric Acid Ester Family

The chemical and physical properties of citric acid esters are highly dependent on their specific structure. Key structural variables include the number of esterified carboxylic acid groups (mono-, di-, or tri-ester) and the nature of the alkyl group.

This compound is a mono-ester, meaning it has two free carboxylic acid groups and one free hydroxyl group. Its properties can be contrasted with other esters in the family:

Degree of Esterification: Compared to di- or tri-dodecyl citrate (B86180), the 2-monododecyl ester is significantly more polar and hydrophilic due to its two free carboxylic acid groups. This makes it more water-soluble and gives it different interfacial properties. Tri-esters, having no free carboxylic groups, are much more lipophilic and are often used as plasticizers or lubricants. researchgate.net

Alkyl Chain Length: The dodecyl (C12) group is a long, nonpolar alkyl chain. This imparts significant hydrophobic character to the molecule. Compared to citric acid esters with shorter chains (e.g., methyl or ethyl citrate), this compound has lower water solubility and a greater tendency to associate with nonpolar phases. This structure is characteristic of a surfactant molecule.

The presence of the free hydroxyl group and the two free carboxylic acid groups makes this compound a versatile molecule for further chemical modification, such as polymerization or cross-linking reactions. acs.org

Thermodynamic and Kinetic Studies of Chemical Transformations

The formation of this compound is governed by thermodynamic and kinetic principles.

Kinetics: The rate of the esterification reaction is influenced by several factors:

Temperature: Higher temperatures generally increase the reaction rate but can also promote side reactions like dehydration of the citric acid moiety. wikipedia.org

Catalyst: The reaction is typically slow without a catalyst. Homogeneous acid catalysts like sulfuric acid are effective. finechem-mirea.rufinechem-mirea.ru The choice and concentration of the catalyst can affect both the rate and the regioselectivity.

Kinetic studies on the esterification of citric acid with C2-C5 alcohols have been performed to determine parameters such as activation energy (Ea). finechem-mirea.ru For similar reactions, activation energies are often in the range that allows for practical synthesis at moderately elevated temperatures. A study on the esterification of citric acid with butyl glycol found that the reaction proceeds even at low temperatures (below 80°C) when self-catalyzed. acs.org

Enthalpy (ΔH): Esterification reactions are typically slightly exothermic or thermoneutral.

Entropy (ΔS): The reaction of two molecules (citric acid and dodecanol) to form two other molecules (the ester and water) results in a relatively small change in entropy.

The thermodynamic properties of citric acid and related intermediates have been calculated and estimated using theoretical models. mdpi.comresearchgate.net These calculations are crucial for process modeling and optimization, allowing for the prediction of equilibrium constants and reaction spontaneity under various conditions. For example, theoretical studies on citric acid's role in atmospheric nucleation have calculated the Gibbs free energy of cluster formation, demonstrating that its participation is energetically favorable. copernicus.org

TransformationInfluencing FactorsKey Parameters
Kinetics (Rate) Temperature, Catalyst, Reactant ConcentrationActivation Energy (Ea), Rate Constant (k)
Thermodynamics (Equilibrium) Temperature, PressureGibbs Free Energy (ΔG), Enthalpy (ΔH), Equilibrium Constant (Keq)

This table summarizes the key factors and parameters associated with the kinetic and thermodynamic study of this compound formation.

Interactions with Biological Systems: Mechanistic and Molecular Level Studies

Molecular Interactions with Biological Macromolecules and Assemblies

2-Monododecyl citric acid retains the fundamental chelating capabilities inherent to its citric acid moiety. nih.govpatsnap.com Citric acid is a tricarboxylic acid that also possesses a hydroxyl group, and these functional groups allow it to form multiple coordination bonds with a single metal ion, a process known as chelation. patsnap.com This ability to sequester metal ions is critical in many biological and industrial contexts, as it can prevent metal-catalyzed oxidative reactions or modulate the bioavailability of metal ions. patsnap.comsurfacesciencewestern.comaocs.org

The mechanism of chelation involves the carboxyl and hydroxyl groups acting as ligands, donating lone pairs of electrons to form stable, ring-like structures called chelates with metal cations. chalmers.seresearchgate.net Citric acid is recognized as a strong chelator, capable of forming complexes with a variety of di- and trivalent metal ions. ajol.inforesearchgate.net Studies have demonstrated its effectiveness in binding with ions such as Fe(III), Cu(II), Ni(II), Zn(II), Ca(II), Mg(II), and Al(III). surfacesciencewestern.comajol.infomdpi.comnih.gov The formation of these metal-citrate complexes can increase the solubility of the metal ions and alter their chemical reactivity. researchgate.netmdpi.com For instance, the kinetics of metal ion exchange between citrate (B86180) and the iron-transport protein transferrin have been studied for various metal ions, highlighting the role of citrate as a low-molecular-mass chelating agent in biological fluids. nih.gov The stability and stoichiometry of these complexes depend on factors like pH and the specific metal ion involved. chalmers.semdpi.com While the dodecyl chain in this compound adds a significant hydrophobic character to the molecule, the citrate head group remains available to coordinate with metal ions, making it a surface-active chelating agent. researchgate.net

**Table 1: Metal Ions Chelated by the Citrate Moiety**
| Metal Ion | Type of Interaction/Complex | References |
| :--- | :--- | :--- |
| Iron (Fe³⁺) | Forms stable complexes; can reduce metal-catalyzed oxidation. |[ aocs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGGWV4WECzyrW62lCDBiM1kdpvGE1iDo1DKqXZ0ciEaNFjUjPU0oYABVkvJk4ttcdhIDOZGW8ftrL5RFwXcMySeeFLsEhLp9csieyPcqnlwxEESpV2M3jUNrLQdGIWpZl-LgC-URdJDmdZTuCKY6NazBjvnrbQf2aRz)][ ajol.info(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEWHcDglknl0fTKXEr8A1bEBWHy5Dr1LfpShPBPW15BF9AAL1th1kK_7TbuCGX1hQ1IhTNtpEq8rl4_fXfWx3LfXZMohQdXhB8qgV6SdQi9Gfu3dO63RJ70Vx0wx9S6pBuxrutM6s5MKXDTBxVcIUxQTfiRngB0mc4%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG-DGrOAr1wYPxMFAWa4QdxRXXCrtzzwrBYITxRyOBErkDHCtQ2xHsPTC9ZjLt4-F-4V0WnhuvOAhzPDwH_E34kaynr09bsG_ob-g6XFtfS3Rn1bZ-rbYCcck_y6jX5gl8hIF79)] |
| Copper (Cu²⁺) | Forms soluble complexes; affects ion activity. |[ surfacesciencewestern.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG2e7XsqlCA7c81r21nwA-8XxsTkQdMEqe2NqheIfAgVpSHnbCXjWecmGAHgfJUzYf_Lih-fk5KnKTWDGlyBEgTZMM5Q9xMqTS8jsyxZyP-A66OcQSYGpTm6GRMSEg5openLsrL5H1Z0UBsn8UUpK3X7fZQUGOO6I-SBrFXfQglDvk%3D)][ ajol.info(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEWHcDglknl0fTKXEr8A1bEBWHy5Dr1LfpShPBPW15BF9AAL1th1kK_7TbuCGX1hQ1IhTNtpEq8rl4_fXfWx3LfXZMohQdXhB8qgV6SdQi9Gfu3dO63RJ70Vx0wx9S6pBuxrutM6s5MKXDTBxVcIUxQTfiRngB0mc4%3D)][ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHqieHKo0ITlSKaQ8dD8lN5j-Ixje-J44szNn1rU6Ta9dMwkHeQWeXUKc9307nww77CaB50FicTxehwJ09bbbqQ_jGjUIEuoC9CpkU2ENGBAYBGa9UIpAu_s9ISIA7ANmlaLg%3D%3D)] |
| Nickel (Ni²⁺) | Forms Ni(II)-citric acid complexes. |[ ajol.info(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEWHcDglknl0fTKXEr8A1bEBWHy5Dr1LfpShPBPW15BF9AAL1th1kK_7TbuCGX1hQ1IhTNtpEq8rl4_fXfWx3LfXZMohQdXhB8qgV6SdQi9Gfu3dO63RJ70Vx0wx9S6pBuxrutM6s5MKXDTBxVcIUxQTfiRngB0mc4%3D)][ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHqieHKo0ITlSKaQ8dD8lN5j-Ixje-J44szNn1rU6Ta9dMwkHeQWeXUKc9307nww77CaB50FicTxehwJ09bbbqQ_jGjUIEuoC9CpkU2ENGBAYBGa9UIpAu_s9ISIA7ANmlaLg%3D%3D)] |
| Zinc (Zn²⁺) | Forms stable complexes. |[ ajol.info(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEWHcDglknl0fTKXEr8A1bEBWHy5Dr1LfpShPBPW15BF9AAL1th1kK_7TbuCGX1hQ1IhTNtpEq8rl4_fXfWx3LfXZMohQdXhB8qgV6SdQi9Gfu3dO63RJ70Vx0wx9S6pBuxrutM6s5MKXDTBxVcIUxQTfiRngB0mc4%3D)] |
| Aluminum (Al³⁺) | Binds to apotransferrin, a process retarded by citrate. |[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG-DGrOAr1wYPxMFAWa4QdxRXXCrtzzwrBYITxRyOBErkDHCtQ2xHsPTC9ZjLt4-F-4V0WnhuvOAhzPDwH_E34kaynr09bsG_ob-g6XFtfS3Rn1bZ-rbYCcck_y6jX5gl8hIF79)] |
| Calcium (Ca²⁺) | Chelating ability is the basis for its use as an anticoagulant. |[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHW15vZ_ixvS8I1mzOWHWM3zsqANRmPQp2ilcA175UYoPFje-Pz-e0cODRpLD7fg0X3V4HWG4D9xnwKNosL0QoX0BXO8iacUe720w4I27CeuP8Rdqo51ukCKIPgHLu7VWNo9CEswCZqtLuhK8MY9fPF)][ surfacesciencewestern.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG2e7XsqlCA7c81r21nwA-8XxsTkQdMEqe2NqheIfAgVpSHnbCXjWecmGAHgfJUzYf_Lih-fk5KnKTWDGlyBEgTZMM5Q9xMqTS8jsyxZyP-A66OcQSYGpTm6GRMSEg5openLsrL5H1Z0UBsn8UUpK3X7fZQUGOO6I-SBrFXfQglDvk%3D)] |
| Magnesium (Mg²⁺) | Forms complexes, reducing activation of gangue minerals in flotation. |[ surfacesciencewestern.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG2e7XsqlCA7c81r21nwA-8XxsTkQdMEqe2NqheIfAgVpSHnbCXjWecmGAHgfJUzYf_Lih-fk5KnKTWDGlyBEgTZMM5Q9xMqTS8jsyxZyP-A66OcQSYGpTm6GRMSEg5openLsrL5H1Z0UBsn8UUpK3X7fZQUGOO6I-SBrFXfQglDvk%3D)] |

The structure of this compound, featuring a polar citrate head and a long, nonpolar dodecyl tail, confers upon it the properties of an anionic surfactant. oup.com This amphiphilic nature dictates its interaction with biological membranes, which are primarily composed of lipid bilayers. rsc.orgiphy.ac.cn Surfactants with a dodecyl (or lauryl) alkyl chain are known to exhibit significant activity at membrane interfaces. sci-hub.st

**Table 2: Effects of Dodecyl-Chain Surfactants on Lipid Bilayer Properties**
| Surfactant | Effect on Lipid Bilayer | Mechanism | References |
| :--- | :--- | :--- |
| Sodium Dodecyl Sulfate (B86663) (SDS) | Increased permeability, membrane leakage. | Formation of hydrophilic pores. |[ oup.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFrArNOpv-VO_mP0BKYpNTyXBstXpWX8CEg-YpZfkr4R10UgXF0RR1I6UWgcBgwJGEjI-79bPHqS10KEz8A285pT6FmVzIaka-70vzRB7csi2mkdlWXYClgaGeYqS3MuARoOeSuyGgqkL9NvF7Kj9tdzJqYjfKNnS4YcxU2jawP--iqQsuzvzQCPrDAd0A%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEczf6eP0A3iw53fqOt_Qo0ss8mTm5mh3JcVwXtvlZXZRE3nfTEFT7SA77daUfuNj0gvV1VOdC8Ow301SMCM-Ln5iw7ghx0ObUVxVdKUAlo5PsH_LMfq3hTAjwnarrNM1COeyCuF-g23TeakJTLOja0N_FU4BGQYt31Vlp7MG4n1jCXD2DX_IYEzs46wsgIpIG3vopwI7b6LzuJrmQGqp4pdCkdOuoB0O6xC5IlhZWyBpBzU1HNyl3-0UfQLMzOvlh25xi8VKVmnHfRUYpuXgkzOCmbamOxcfnmnD-0TjnJuA%3D%3D)] |
| Sodium Dodecyl Sulfate (SDS) | Decreased area per lipid, increased thickness (at low concentrations). | Insertion of surfactant enhances interactions between lipids. |[ iphy.ac.cn(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFfpym-cUHDF2zWCW_Jba3-4DdM7aZtdn9dEXnZjEFSGkWfChY77Wb-fwS5sscKUl_udnGIZ66ejrErh5rd18eQGbV5o8F_mSddnA8ywRt7khDwGrl_8lVF6b22okmQeQcDBc-y7oj1FSbjkUAxQcYOiBw7v-2Ln7I%3D)] |
| Laureth 10 | Increased fluidity of hydrophobic regions. | Intercalation with lipid bilayers. |[ sci-hub.st(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQElAlrYTaBcjAyaQ5nW6M4YTqeiGC4F_WkGEpaBxaY3lsXjpGtesl_ngxZRWnfPDn4puMp5BE8wwJkcI5hiLU-bk1TX1H2GHfqCqJSHzRPydoWtXgy_1nMI3zD9Tv-Yf4LIxRnajeI-y0tmrBDmKYoDxPECrpYD4ybB3131dyxTNC42EJiCxAMTYvGqwInuyVo5ZoribylhMkA%3D)] |
| Octaethyleneglycol monododecyl ether (C12EO8) | Gradual disturbance of morphology, slower solubilization. | Induces curvature changes upon incorporation. |[ rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHL9F1faLntHK1_oqfTlgLJ6rVJKLuYIAcn14dMxqG8PUYc7XxIIbeVl2N6-hV6I06YLyB8caj0P7oaTupyF6LTLCe8mman6AERaTNMnAGvA7DW19Vsfds_6J_2BJ9n5gkaTZh9TQEWzVq43pd4blPN5fwG_FMiJs537lAD)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHKqHuY_VsBVf5GbUzw_K2xLr4XVqGl4JYcpVsr9NEVsyY283pmUxbGIHZgQvdSVEAcZZQlfZQxjp1NrFbCHPI0UOS778ClzcW3p8NRWL_xEDgQnuZrTqC-NR9Z4yb8vSkB4r-b_PmjxHdFS88%3D)] |

The amphiphilic character of this compound also governs its interactions with proteins. The long dodecyl chain can engage in hydrophobic interactions with the nonpolar regions of a protein, which are often buried within its three-dimensional structure. oup.comlu.se This interaction is similar to the well-documented effect of SDS, which binds to hydrophobic sites on proteins, leading to conformational changes and denaturation. oup.comacs.org The binding of surfactant molecules can disrupt the native tertiary structure and unfold the protein. acs.org

Conversely, the citric acid component can also influence protein structure and function. Citric acid can be used to cross-link proteins, which alters their surface hydrophobicity and functional properties like emulsifying and foaming capacity. nih.govresearchgate.net Studies on whey protein isolate have shown that cross-linking with citric acid can increase surface hydrophobicity and improve foaming ability. nih.gov The introduction of the carboxyl groups from the citrate moiety can also alter the protein's net charge and electrostatic interactions, further modulating its conformation and solubility. nih.govmdpi.com Therefore, this compound can modulate protein systems through a dual mechanism: the dodecyl tail engages in hydrophobic interactions, while the citrate head can participate in electrostatic and hydrogen bonding interactions, potentially altering protein structure, stability, and aggregation tendencies. oup.comlu.senih.gov

**Table 3: Modulation of Protein Properties by Dodecyl Surfactants and Citric Acid**
| Modifying Agent | Protein System | Observed Effect | References |
| :--- | :--- | :--- |
| Sodium Dodecyl Sulfate (SDS) | General | Binds to hydrophobic sites, causing unfolding and denaturation. |[ oup.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFrArNOpv-VO_mP0BKYpNTyXBstXpWX8CEg-YpZfkr4R10UgXF0RR1I6UWgcBgwJGEjI-79bPHqS10KEz8A285pT6FmVzIaka-70vzRB7csi2mkdlWXYClgaGeYqS3MuARoOeSuyGgqkL9NvF7Kj9tdzJqYjfKNnS4YcxU2jawP--iqQsuzvzQCPrDAd0A%3D)][ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHyYJUvPoFUBdrXTjHnlAfPl_aj53P_MNR54upGydhkRbhlQ-YuojKbYsuQvgUj6KcFohO36-hosSrDvktcwe6IvH-FUnC-s7kjfYxOesco7BMtdb5dPR_6m0HgSslFaFnSZZAggEClx9A%3D)] |
| Sodium Dodecyl Sulfate (SDS) | Bacterial Biofilms | Alters protein conformation, causing loss of biological activity. |[ oup.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFrArNOpv-VO_mP0BKYpNTyXBstXpWX8CEg-YpZfkr4R10UgXF0RR1I6UWgcBgwJGEjI-79bPHqS10KEz8A285pT6FmVzIaka-70vzRB7csi2mkdlWXYClgaGeYqS3MuARoOeSuyGgqkL9NvF7Kj9tdzJqYjfKNnS4YcxU2jawP--iqQsuzvzQCPrDAd0A%3D)] |
| Citric Acid | Whey Protein Isolate | Increases surface hydrophobicity and emulsifying activity. |[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH-e3KviSM1KXymfnYPTtWpoabk15ufr9putCT9IU4204nZtK8qxPsrtmqV88PJ4D4LoYWFonbmgK-FiAWr5bzHI5YHbvcBDQggPPLFtZOFQeL1AGA0tZD20tlE-9Hd0i_wimvdCTBRtmxBQzQ%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFxcNpR1LyEYGAH-iDsOQNDD5qgSq3C3aN9yrtcsBLw8cU74AWWkRnHTUIa0ezCOZg40hdy2MoQ2PSQPTqWPldnr1XlmyJSSWhAbaMqfW3u0WdRVcCEpnprg0VQ0_yW9QIn15SNeBSiA5Md6WiQ-LPwGLVxbanNYtNGFpx-gr54NqVau87AX-caD87jhnbHi2vVr0kkdWlFIZAMkxn9ueZbsb0fYJSVE1v-_CNFCLb1BGWxIciOTVQghP0YNT0Fy-Q3yG_EvxDcpiSNz_JozY6Kno8GckWHCXN8yL2UdqUl8_kU-pyQf3GZyL_LiVsqfofeMoY%3D)] |
| Citric Acid | Egg White Protein | Unfolds protein structure, increases flexibility and foaming properties. |[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHnGVrEwIClL-Y93nqanY0PXuOQgpLHANk6xwdwlaxQvt7lvmbXH3WLk-NFGVcUgwFpMl8dyfDOw8cVpfngsM4sRBhutPk2gO61Uf0n7YxJ-CXoEg0l2w0SvVyM0WcwAfPZNQ%3D%3D)] |

Enzymatic Transformations and Biocatalytic Activity

As an ester formed from citric acid and dodecanol (B89629) (lauryl alcohol), this compound is a potential substrate for hydrolytic enzymes, specifically esterases and lipases. ucd.iescience.gov These enzymes catalyze the cleavage of ester bonds. mdpi.com Lipases, in particular, are widely used in biocatalysis for both the hydrolysis of esters and their synthesis (esterification) in non-aqueous environments. mdpi.comrsc.org

The recognition of this compound by a lipase (B570770) would involve the binding of the dodecyl alkyl chain into the enzyme's hydrophobic active site. The catalytic triad (B1167595) (typically serine, histidine, and aspartate/glutamate) of the enzyme would then facilitate the nucleophilic attack on the ester's carbonyl carbon, leading to the hydrolysis of the ester bond. mdpi.com This reaction would yield dodecanol and citric acid as products. The efficiency of this conversion would depend on factors such as pH, temperature, and the specific enzyme used. mdpi.com The synthesis of lauryl esters, such as lauryl ferulate and lauryl diethanolamide, using lipases as biocatalysts has been successfully demonstrated, indicating that enzymes like Novozym 435 and lipases from oyster mushrooms can effectively recognize and process lauryl-containing substrates. science.govrsc.org

Upon enzymatic hydrolysis into citric acid and dodecanol, the components of this compound can enter and influence central metabolic pathways. wikipedia.orgscirp.org

Citric Acid: Citrate is a key intermediate in the citric acid cycle (also known as the TCA or Krebs cycle), a fundamental pathway for cellular energy production in aerobic organisms. wikipedia.orgbioscipublisher.comnih.govnih.gov An influx of citrate from an external source can have significant regulatory effects. Excess citrate can be transported out of the mitochondria into the cytoplasm. biocrates.comnih.gov In the cytoplasm, citrate acts as an allosteric inhibitor of phosphofructokinase (Pfk), a rate-limiting enzyme in glycolysis. scirp.orgnih.gov This inhibition slows down the breakdown of glucose. Cytoplasmic citrate is also a substrate for ATP citrate lyase, which cleaves it into acetyl-CoA and oxaloacetate. biocrates.com This acetyl-CoA is a primary building block for the synthesis of fatty acids and cholesterol. scirp.orgbiocrates.com

Dodecanol: The 12-carbon alcohol, dodecanol, would be oxidized in the cell to its corresponding carboxylic acid, dodecanoic acid (lauric acid). Dodecanoic acid can then enter the fatty acid β-oxidation pathway. This catabolic process systematically breaks down the fatty acid into two-carbon acetyl-CoA units within the mitochondria. scirp.orgdrugbank.com The resulting acetyl-CoA molecules can then enter the citric acid cycle to be completely oxidized to CO₂, generating ATP through oxidative phosphorylation. wikipedia.orgnih.gov The introduction of dodecanol thus provides a direct fuel source for cellular respiration. scirp.org

Therefore, the metabolism of this compound would simultaneously provide a key intermediate (citrate) and a fuel source (acetyl-CoA) to the central energy pathways of the cell, potentially influencing the regulation of both carbohydrate and lipid metabolism. scirp.orgnih.gov

**Table 4: Metabolic Fate of this compound Hydrolysis Products**
| Hydrolysis Product | Primary Metabolic Pathway | Key Role/Effect | References |
| :--- | :--- | :--- |
| Citric Acid | Citric Acid (TCA) Cycle | Central intermediate for energy production; precursor for fatty acid synthesis. |[ wikipedia.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQECJCc3HXeKEXQpySBav3ydZi-5WtvSkJYo2cYKn4pGwIu44qyC4vtQS9vtmkxXTI-7B_359kVU_ZPN95C3gIjAziFp2M-l4SBnLavQsZSfXlBtfQNYMTcFIly-dCIoKhEGjZYIpKRIgpPd)][ bioscipublisher.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHJuEBkqR89Mq3zJ2O-8q8jHQXEFakexeFv0iSP7ylwpGbwfCgqBEdSKJxIhMdocxn5Sb49QD9npk19M53UtfnkZgOYytnQPJ_89LcPnAciFwlZX4Qpn-RnC_lPWb_l-FGFswaXZaFVTsfGW9ds7ia3al5Bo8hk)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGe2GAhxn6tN3wrO784o5cHY_LSnY1j4j-4pCYQKAd2uQjjVtEk-3yjhJFHd8cGqtfja1F9_N52f1mIGZ2nxJxMiRDMnt1BmITlmSbM9hxZfu4Cc6PsViKw4Ol8wFvwq3DK3uXE2-NNlt06T8l96g%3D%3D)][ biocrates.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE3fdGM12TVt8Sxp-e-aJqcI-Ri3FiSBHRWRiA_qBj5H00pHn6TOR7WdgoZzjCLZYVyMOO3PxRRfyTiWp31aKZ6LeJxJq6T3oPDu2iyungqeIODKDwR28G2TXRJUww%3D)] |
| Citric Acid | Glycolysis (Regulation) | Allosterically inhibits phosphofructokinase, slowing glucose breakdown. |[ scirp.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFV2DpLivev3TYvwatX3FuIvFFvuuNbn0Tr2uFSyCEWgJXmWmxTuO3g2PfjZ5tzWsupVEjYaSxi8pheq5iywYvb4E534WWz3JzP50xiMqxIekC7_QKxLJVmCpN0C9aNjP7EFHX7oVD6gmV1NHBtLX3_qUdm0Jwnwg%3D%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHVK_56FEwL-S5Ciapuo9z4mzCamIAOdyqIcl30iD_eS_I3dwN0rWfSKw-b_GXd1wKTROqwhpNzXeFADuCgVrqrzfFaupeWfwWWWmyGrKjZp_Hyi7OVXdX3Y4EFHohvXb4ag45xaBxnhJG-8IM%3D)] |
| Dodecanol (as Dodecanoic Acid) | Fatty Acid β-Oxidation | Catabolized to produce acetyl-CoA. |[ scirp.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFV2DpLivev3TYvwatX3FuIvFFvuuNbn0Tr2uFSyCEWgJXmWmxTuO3g2PfjZ5tzWsupVEjYaSxi8pheq5iywYvb4E534WWz3JzP50xiMqxIekC7_QKxLJVmCpN0C9aNjP7EFHX7oVD6gmV1NHBtLX3_qUdm0Jwnwg%3D%3D)][ drugbank.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF2APxXNldqR5GhwEYVvcFcPNzIYJ2oAtzwhWuiUThFTjl1psDqYiTE_Q4rUQhZ_LH1x7t_cNrZo5b_V-LsRzGfJ-RKSTYH0VH0G1qmktkGN4rU3ozO44f2RRRR2SYcDCg%3D)] |
| Acetyl-CoA (from Dodecanol) | Citric Acid (TCA) Cycle | Enters the cycle for complete oxidation and ATP production. |[ wikipedia.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQECJCc3HXeKEXQpySBav3ydZi-5WtvSkJYo2cYKn4pGwIu44qyC4vtQS9vtmkxXTI-7B_359kVU_ZPN95C3gIjAziFp2M-l4SBnLavQsZSfXlBtfQNYMTcFIly-dCIoKhEGjZYIpKRIgpPd)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGe2GAhxn6tN3wrO784o5cHY_LSnY1j4j-4pCYQKAd2uQjjVtEk-3yjhJFHd8cGqtfja1F9_N52f1mIGZ2nxJxMiRDMnt1BmITlmSbM9hxZfu4Cc6PsViKw4Ol8wFvwq3DK3uXE2-NNlt06T8l96g%3D%3D)] |

Studies on Citrate-Lyase and Related Enzymes

The interaction of the citrate moiety of this compound with ATP-citrate lyase (ACLY) is a pivotal point linking cellular energy status to biosynthetic pathways. ACLY is a key cytosolic enzyme that catalyzes the conversion of citrate and coenzyme A (CoA) into acetyl-CoA and oxaloacetate, a reaction that requires ATP. nih.govunipi.it This process is fundamental as it provides the acetyl-CoA necessary for processes like fatty acid synthesis and histone acetylation. nih.govresearchgate.net

Studies on citrate metabolism demonstrate that the effects of exogenous citrate on cellular processes are often mediated through its metabolism by ACLY. For instance, in monocytic cells, the ability of citrate to enhance the production of Tumor Necrosis Factor-alpha (TNF-α) was blocked by tricarballylic acid, a known inhibitor of ATP-citrate lyase. umich.edunih.gov This finding establishes a direct link between citrate metabolism via ACLY and the modulation of inflammatory responses. umich.edunih.gov The enzyme itself is a complex protein; in some organisms like the green sulfur bacterium Chlorobium tepidum, it is composed of two distinct subunits, both of which are necessary for its catalytic activity. asm.org In the oleaginous yeast Lipomyces starkeyi, the enzyme's activity is dependent on the presence of Mg2+ and is strongly inhibited by long-chain fatty acyl-CoA molecules, suggesting a feedback regulation mechanism. researchgate.net

In various bacteria, citrate lyase is the key enzyme for the anaerobic utilization of citrate, breaking it down into oxaloacetate and acetate (B1210297). ias.ac.in This initiates the citrate fermentation pathway, which is distinct from the aerobic citric acid cycle. ias.ac.in

EnzymeFunctionOrganism/Cell TypeKey FindingsSource
ATP-Citrate Lyase (ACLY)Converts citrate to acetyl-CoA and oxaloacetate in the cytosol.Mammalian CellsLinks glucose metabolism to histone acetylation and lipogenesis. Inhibition blocks citrate-augmented TNF-α production. nih.govumich.edunih.gov
Citrate LyaseCleaves citrate to oxaloacetate and acetate.Bacteria (e.g., K. aerogenes)Key enzyme in the anaerobic fermentation of citrate. ias.ac.in
Oxaloacetate DecarboxylaseDecarboxylates oxaloacetate to pyruvate.Bacteria (e.g., K. aerogenes)Functions sequentially after citrate lyase in the citrate fermentation pathway. ias.ac.in

Mechanisms of Action in Modulating Cellular Processes

Influence on Gene Transactivation and Histone Acetylation

The citrate portion of this compound is a critical regulator of gene expression through its influence on histone acetylation. Histone acetylation, a process that adds an acetyl group to lysine (B10760008) residues on histone proteins, is strongly associated with transcriptional activation. nih.govplos.org This modification is catalyzed by histone acetyltransferases (HATs) and is crucial for creating a more open chromatin structure, making DNA accessible to transcription factors. nih.gov

The primary source of the acetyl group for this process is acetyl-CoA. In mammalian cells, the production of nucleo-cytosolic acetyl-CoA is largely dependent on the enzyme ATP-citrate lyase (ACLY), which converts glucose-derived citrate into acetyl-CoA. nih.gov Therefore, the availability of citrate directly links the metabolic state of the cell (specifically, the citric acid cycle activity) to the epigenetic regulation of gene expression. nih.gov

Research has shown that increasing citrate availability can lead to increased histone acetylation. In human monocytic THP-1 cells, treatment with citrate resulted in prolonged global acetylation of histones H3 and H4 and increased histone acetylation specifically at the promoter regions of the TNF-α and IL-8 genes. umich.edunih.gov This epigenetic modification was linked to the enhanced transactivation of these inflammatory genes. umich.edunih.gov The inhibition of ACLY prevents these citrate-induced increases in histone acetylation, confirming the central role of this enzyme in linking citrate metabolism to gene regulation. nih.gov

Investigation of Molecular Signaling Pathways

The citrate moiety can modulate a variety of molecular signaling pathways, influencing outcomes such as cell proliferation, apoptosis, and inflammation.

Inflammatory Signaling: As previously noted, citrate metabolism via ACLY can augment the lipopolysaccharide (LPS)-induced inflammatory response in monocytes, leading to increased transcription of TNF-α and IL-8. umich.edunih.gov This suggests a role in modulating immune cell activation. ACLY itself has been shown to be a critical component in pathways that control vascular inflammation during sepsis. nih.gov

Apoptosis and Cell Cycle Signaling: In human keratinocyte (HaCaT) cells, citric acid has been shown to induce apoptosis and cell-cycle arrest. iiarjournals.org The proposed mechanism involves both caspase-dependent and -independent pathways. Citric acid treatment led to an increased ratio of the pro-apoptotic protein BAX to the anti-apoptotic proteins BCL-2 and BCL-XL. iiarjournals.org It also activated caspase-9 and caspase-3. iiarjournals.org Furthermore, it promoted the release of apoptosis-inducing factor (AIF) from the mitochondria, a hallmark of caspase-independent apoptosis, which may be linked to an observed accumulation of intracellular Ca2+. iiarjournals.org

Stress Response Signaling: In yeast (Saccharomyces cerevisiae), adaptation to high concentrations of citric acid involves the High-Osmolarity Glycerol (B35011) (HOG) Mitogen-Activated Protein Kinase (MAPK) pathway. nih.gov Deletion of key genes in this pathway, such as HOG1, impairs the cell's ability to grow in the presence of citric acid stress. nih.gov This indicates that the HOG pathway is crucial for regulating the cellular response to the challenges posed by high levels of this organic acid. nih.gov

Signaling PathwayCell Type / OrganismEffect of CitrateKey Molecular EventsSource
Inflammatory SignalingHuman Monocytes (THP-1)Augments LPS-induced inflammationIncreased transcription of TNF-α and IL-8 via ACLY-dependent histone acetylation. umich.edunih.gov
Apoptosis SignalingHuman Keratinocytes (HaCaT)Induces apoptosis and cell-cycle arrestModulation of BAX/BCL-2 ratio; activation of caspase-9 and -3; release of mitochondrial AIF. iiarjournals.org
HOG MAPK PathwayYeast (S. cerevisiae)Triggers stress adaptationHOG1 is required for optimal growth and adaptation to citric acid stress. nih.gov

Mechanistic Studies of Biodegradation and Biotransformation Pathways

The biodegradation of this compound is expected to proceed via the separate metabolism of its two constituent parts: the citrate head group and the dodecyl (C12) alkyl chain.

The biotransformation of the citrate moiety is well-understood. In aerobic organisms, citrate is a central intermediate in the citric acid cycle (also known as the Krebs or TCA cycle). wikipedia.orgunits.it This cycle is a series of enzyme-catalyzed chemical reactions that completely oxidizes acetate (derived from carbohydrates, fats, and proteins in the form of acetyl-CoA) into carbon dioxide to generate ATP and reducing equivalents (NADH and FADH2). wikipedia.orgccbcmd.edu

Microbial degradation is also a significant pathway. Studies with Pseudomonas fluorescens have shown that the biodegradation of metal-citrate complexes is dependent on the specific structure of the complex. nih.gov The bacterium can transport and metabolize free citric acid and certain bidentate metal-citrate complexes like those with iron and zinc, but not tridentate complexes with cadmium or copper. nih.gov The degradation involves a transport system to bring the citrate into the cell, followed by enzymatic breakdown. nih.gov In many bacteria, the degradation of various aromatic hydrocarbons ultimately leads to intermediates that feed into the citric acid cycle, highlighting its central role in catabolism. plos.orgplos.org

The dodecyl chain, being a 12-carbon saturated alkyl chain, would predictably be metabolized through the fatty acid β-oxidation pathway. This is the major process by which fatty acids are broken down in the mitochondria to produce acetyl-CoA, which can then enter the citric acid cycle for energy production.

Therefore, the complete biodegradation of this compound would likely involve an initial hydrolysis of the ester bond, releasing dodecanol and citric acid. The citric acid would enter central metabolism, while the dodecanol would be oxidized to dodecanoic acid and subsequently degraded via β-oxidation.

Applications in Advanced Materials Science and Engineering: a Research Perspective

Role in Polymer Chemistry and Biopolymer Modification

The modification of polymers, particularly those derived from renewable resources, is a critical area of research aimed at enhancing their properties for wider industrial use. 2-Monododecyl Citric Acid offers a dual-functionality approach, participating in chemical crosslinking while physically modifying the polymer matrix.

Citric acid is a well-established, non-toxic crosslinking agent for biopolymers like starch. The crosslinking mechanism proceeds when the mixture is heated, causing citric acid to dehydrate and form a reactive five-membered cyclic anhydride (B1165640) intermediate. This anhydride then reacts with the hydroxyl (-OH) groups present on the starch polymer chains, forming ester bonds that create a durable, crosslinked network. This process is known to improve the water resistance, thermal stability, and mechanical strength of starch-based films.

When this compound is used, this fundamental mechanism is modified. The two remaining free carboxylic acid groups on the citrate (B86180) head can still participate in the esterification and crosslinking process. However, the covalently attached dodecyl chain introduces new characteristics. It acts as a bulky, hydrophobic spacer between polymer chains, which can influence the crosslinking density and the final architecture of the polymer network. Research on analogous systems, such as cellulose (B213188) nanofiber foams crosslinked with citric acid in the presence of sodium dodecyl sulfate (B86663) (SDS), has shown that the surfactant facilitates a more uniform porous structure while the citric acid provides the stabilizing chemical bonds. nih.gov It is expected that the integrated dodecyl tail of this compound would perform a similar role, modifying the material's microstructure from within.

Table 1: Comparative Effects of Citric Acid vs. This compound in Starch Crosslinking
PropertyEffect of Citric Acid (CA)Anticipated Effect of this compound (MDCA)
CrosslinkingForms ester bonds via cyclic anhydride intermediate.Forms ester bonds; may have lower crosslink density due to steric hindrance from the dodecyl chain.
Water ResistanceIncreases significantly due to the formation of a crosslinked network.Expected to increase significantly due to both crosslinking and the hydrophobic nature of the dodecyl tail.
Mechanical StrengthIncreases tensile strength.May result in a more flexible, less brittle material due to the plasticizing effect of the alkyl chain.
HydrophobicitySlight increase.Substantial increase due to the long C12 alkyl chain.

Plasticizers are additives that increase the flexibility and workability of a polymer by inserting themselves between polymer chains, thereby reducing intermolecular forces and increasing the free volume. While small molecules are often used, they can leach out over time. Citric acid esters with long alkyl chains are recognized as effective, bio-based plasticizers with good permanence. cymitquimica.comresearchgate.net

Contributions to Colloidal Systems and Emulsion Science

The amphiphilic nature of this compound makes it a classic surfactant, capable of influencing the behavior of multiphase systems like colloids and emulsions.

As a molecule with a distinct hydrophilic head (citrate) and a hydrophobic tail (dodecyl chain), this compound is surface-active. google.com In an aqueous solution, when its concentration surpasses a specific threshold known as the Critical Micelle Concentration (CMC), these molecules spontaneously self-assemble into organized structures called micelles. In these aggregates, the hydrophobic dodecyl tails cluster together to form a core that is shielded from the water, while the hydrophilic citrate heads form an outer shell that interacts with the aqueous environment. This process is driven by the hydrophobic effect, which minimizes the energetically unfavorable contact between the alkyl chains and water.

The aggregation behavior is pH-dependent due to the three carboxylic acid groups on the citrate head, which will ionize to varying degrees as pH changes, altering the charge and size of the hydrophilic portion. In non-polar organic solvents, this compound can form reverse micelles, where the polar citrate heads form an inner core, capable of solubilizing small amounts of water, and the dodecyl tails extend into the non-polar medium. This behavior is fundamental to its function in detergency, solubilization, and as a nanoreactor environment.

Table 2: Illustrative Physicochemical Properties of Anionic C12 Surfactants (Data for Sodium Dodecyl Sulfate (SDS) as a proxy)
ParameterDescriptionTypical Value (for SDS in water at 25°C)
Critical Micelle Concentration (CMC)The concentration at which micelles begin to form.~8.2 mM
Aggregation Number (N)The average number of surfactant molecules in a single micelle.~60-100
Minimum Area per Molecule (Amin)The area occupied by a single surfactant head group at the air-water interface.~36 Ų
Surface Tension at CMC (γCMC)The surface tension of the solution at and above the CMC.~39 mN/m

Note: The specific values for this compound would depend on factors like pH and ionic strength but are expected to be in a similar range for C12 surfactants.

Emulsions are thermodynamically unstable mixtures of immiscible liquids, such as oil and water, that require an emulsifying agent to prevent phase separation. Citric acid esters are known to be effective emulsifiers. google.comgoogle.comgoogle.com this compound functions by adsorbing at the oil-water interface, reducing the interfacial tension and creating a protective barrier around the dispersed droplets.

In Oil-in-Water (O/W) Emulsions: The surfactant orients itself with its lipophilic dodecyl tail penetrating the oil droplet and its hydrophilic citrate head remaining in the continuous water phase. This creates a physical and electrostatic barrier on the droplet surface. The electrostatic repulsion between droplets, especially at neutral or basic pH where the carboxyl groups are deprotonated and negatively charged, prevents them from coalescing.

In Water-in-Oil (W/O) Emulsions: Stabilization is also possible, particularly at acidic pH where the citrate head is less ionized and less hydrophilic. In this configuration, the molecule would orient with its dodecyl tail anchored in the continuous oil phase and its citrate head at the surface of the dispersed water droplets. The bulky alkyl chains provide a steric hindrance mechanism, physically keeping the water droplets separated.

The effectiveness of this compound as an O/W or W/O emulsifier is determined by its Hydrophilic-Lipophilic Balance (HLB), which can be tuned by adjusting the pH of the system.

Development of Novel Biomaterials and Their Design Principles

Citric acid is a cornerstone monomer for creating a new generation of biodegradable and biocompatible elastomers for tissue engineering and regenerative medicine. nih.gov These materials are typically synthesized through a polycondensation reaction between the multifunctional citric acid and a diol, forming a crosslinked polyester (B1180765) network. researchgate.netnih.gov

The use of this compound as a co-monomer in these systems introduces a powerful design principle: the ability to precisely tune material properties. Research has shown that polyesters can be created from long-chain alkyl esters of citric acid and other monomers like poly(ethylene glycol). uchile.cl The dodecyl chain acts as a built-in hydrophobic and flexible segment.

Key design principles for incorporating this compound into biomaterials include:

Controlling Hydrophobicity: The dodecyl chain significantly increases the hydrophobicity of the resulting polymer. This can be used to control the material's interaction with aqueous environments, modulate protein adsorption, and influence cell adhesion and behavior.

Tuning Mechanical Properties: The flexible alkyl chain acts as an internal plasticizer, leading to softer, more elastic, and less brittle materials. This is crucial for applications in soft tissue engineering, where the mechanical properties of the scaffold must match the native tissue. researchgate.net

Regulating Degradation Rate: The ester bonds formed by the citrate moiety are susceptible to hydrolysis, making the polymer biodegradable. The increased hydrophobicity imparted by the dodecyl groups can slow down the rate of water penetration into the polymer matrix, thereby providing a mechanism to control and prolong the degradation profile of the material.

Enhancing Biocompatibility: Citric acid and long-chain fatty alcohols are natural metabolites, suggesting that the degradation products of these polymers would be biocompatible.

Table 3: Design Principles for Biomaterials Incorporating this compound (MDCA)
Design GoalRole of MDCAResulting Material PropertyPotential Application
Increase ElasticityActs as an internal plasticizer and flexible spacer.Lower stiffness, higher elongation at break.Soft tissue scaffolds (e.g., skin, vascular grafts).
Control DegradationIncreases hydrophobicity, slowing water ingress.Slower, more controlled hydrolytic degradation.Long-term implantable devices, drug delivery matrices.
Modify Surface PropertiesPresents hydrophobic domains on the material surface.Altered protein adsorption and cell attachment profiles.Materials with tailored cell-interactive surfaces.
Create Amphiphilic PolymersActs as an amphiphilic monomer when copolymerized with hydrophilic monomers (e.g., PEG). uchile.clSelf-assembling polymers, potentially forming micelles or vesicles for drug delivery.Advanced drug delivery systems.

Surface Modification and Coating Technologies (Mechanistic Focus)

This compound serves as a bifunctional molecule for surface modification, leveraging the distinct chemical properties of its constituent parts: the citric acid head and the dodecyl tail. The mechanism of its action is primarily centered on the reactivity of the carboxyl and hydroxyl groups of the citric acid moiety, which can form robust chemical bonds with various substrates.

The principal mechanism for covalent attachment to surfaces rich in hydroxyl groups, such as natural fibers (cellulose, wood), metal oxides, and certain polymers, is esterification. ncsu.edumdpi.com In this reaction, a carboxylic acid group from the this compound molecule reacts with a surface hydroxyl group, typically under thermal treatment, to form an ester linkage and a molecule of water. ncsu.edukoreascience.kr This process effectively grafts the molecule onto the substrate. The presence of multiple carboxylic acid groups on the citric acid backbone allows for potential cross-linking between adjacent polymer chains or surface sites, enhancing the durability and stability of the modification. mdpi.com

Once anchored, the dodecyl chain, a twelve-carbon alkyl group, extends away from the surface. This long, nonpolar tail fundamentally alters the surface energy and wettability of the substrate, transforming a typically hydrophilic surface into a hydrophobic one. mdpi.com This change is critical in coating technologies where water repellency, barrier properties, or compatibility with non-polar matrices is desired. For instance, modifying wood fibers with citric acid has been shown to reduce water absorption and improve adhesion to polycaprolactone (B3415563), a hydrophobic polymer. mdpi.com

Another key mechanistic aspect is the ability of the unreacted carboxyl groups to engage in further interactions. These free groups can provide sites for chelation with metal ions or participate in hydrogen bonding. frontiersin.org This functionality is exploited in applications such as creating active surfaces for capturing specific ions or for promoting adhesion to secondary layers in a multi-layer coating system. The modification process introduces new functional groups that can act as active adsorption sites. frontiersin.org

Table 1: Research Findings on Citric Acid-Based Surface Modification This table summarizes findings using citric acid as the modifying agent, illustrating the mechanisms applicable to this compound.

Substrate MaterialModifying AgentKey Mechanistic Findings & ObservationsResulting PropertiesReference(s)
Wood FibersCitric Acid (CA)Esterification confirmed by FTIR peak at 1720 cm⁻¹ (C=O stretching), indicating covalent bonding between CA and fiber surface hydroxyls.Reduced hydrophilicity, improved interfacial interactions with PCL matrix, increased storage modulus. mdpi.com
Corn StarchCitric Acid (CA)Ester groups detected via FTIR analysis (peak at 1736.8 cm⁻¹), confirming chemical modification of the starch.Served as an effective, environmentally friendly binder for wood composites, improving mechanical strength (modulus of rupture and elasticity). ncsu.edu
BentoniteCitric Acid (CA)-COOH groups from citric acid provided active adsorption sites. Adsorption mechanism involved chelation and hydrogen bonding.Enhanced adsorption capacity for Congo Red dye from 38.4 mg·g⁻¹ (raw) to 384 mg·g⁻¹ (modified). frontiersin.org
Salacca Frond ParticlesCitric Acid (CA) / MaltodextrinFTIR analysis showed clear peaks at 1734 cm⁻¹ and 1241 cm⁻¹, attributed to the formation of ester linkages between citric acid and hydroxyl groups of the biomass.Increased internal bond strength and overall mechanical properties of the resulting composite board. ncsu.edu

Integration with Nanomaterials for Functional Composites

The integration of this compound with nanomaterials is a key strategy for developing advanced functional composites. In this context, the molecule acts as a surface-active agent (surfactant) or capping agent, which is crucial for the synthesis, stabilization, and dispersion of nanoparticles within a bulk matrix.

The mechanism of interaction with nanoparticles, particularly metal oxides like magnetite (Fe₃O₄) or nanocellulose, relies on the citric acid portion of the molecule. nih.govresearchgate.net The carboxyl groups can adsorb or chelate onto the nanoparticle surface. nanopartz.commdpi.com This process imparts a surface charge to the nanoparticles, creating electrostatic repulsion that prevents them from aggregating, thus ensuring colloidal stability in a liquid medium. nanopartz.com For instance, in the synthesis of iron oxide nanoparticles, citric acid is a widely used stabilizer that controls particle size and prevents agglomeration. researchgate.net

The unique contribution of the "monododecyl" component is the introduction of a hydrophobic exterior to the newly coated nanoparticle. While the citric acid head anchors to the nanoparticle, the dodecyl tail provides a non-polar interface with the surrounding medium. This is particularly valuable for creating nanocomposites. Nanoparticles are often synthesized in aqueous solutions and are inherently hydrophilic, making them difficult to disperse evenly in hydrophobic polymer matrices like polycaprolactone or polypropylene. By coating the nanoparticles with this compound, their surface chemistry is reversed, allowing for homogenous dispersion in non-polar polymers. This enhanced dispersion is critical for effectively transferring the unique properties of the nanoparticles (e.g., magnetic, mechanical, thermal) to the composite material.

Research on citric acid-modified cellulose nanocrystals (CNCs) demonstrates this principle. The modification improves the dispersion of the nanocrystals in polar solvents and enhances their thermal stability. researchgate.net When such functionalized nanoparticles are incorporated into a polymer, they can significantly improve mechanical properties. For example, citric-acid-modified cellulose composites have demonstrated remarkable toughness and stretchability due to efficient stress dissipation afforded by strong interfacial interactions, including hydrogen bonding between the nanofibers and the polymer matrix. researchgate.net The dodecyl chain in this compound would further enhance compatibility with non-polar polymers, moving beyond the hydrogen bonding capabilities of citric acid alone.

Table 2: Research Findings on Citric Acid-Coated Nanomaterials for Composites This table summarizes findings using citric acid as the nanoparticle coating, illustrating the principles of integration relevant to this compound.

NanomaterialCoating AgentRole of Coating & Integration MechanismComposite Properties & ApplicationReference(s)
Magnetite (Fe₃O₄)Citric Acid (CA)CA coating prevents aggregation and provides a functional surface. The carboxylate groups bind to the iron oxide surface, ensuring stability.Used for enhanced oil recovery. The coated nanoparticles alter the wettability of reservoir rock and can be manipulated with a magnetic field. nih.govresearchgate.net
Cellulose Nanocrystals (CNC)Citric Acid (CA)Esterification of CNC surface improves thermal stability and dispersion in polar solvents.Potential for widespread use in polymer-based nanocomposites with varying polarities. researchgate.net
Cellulose NanofibersCitric Acid (CA)CA modification enables host-guest interactions and hydrogen bonding within a polymer matrix.Created tough (151 MJ m⁻³), stretchable (1000% strain), and self-healing (84% efficiency at 80°C) composite materials. researchgate.net
Gold (Au)Citric Acid (CA)Acts as both a reducing agent (Au³⁺ → Au⁰) and a capping agent. Citrate ions adsorb to the nanoparticle surface, creating electrostatic repulsion for stabilization.Produces stable, uniformly sized colloidal gold nanoparticles for various technological and scientific applications. nanopartz.com

Sustainable Chemistry and Environmental Research Perspectives

Research on Sustainable Synthesis Routes and Feedstock Utilization

The sustainable synthesis of 2-Monododecyl Citric Acid centers on the use of renewable raw materials and the development of environmentally benign chemical processes. The primary feedstocks, citric acid and dodecanol (B89629), are both derivable from biological sources, positioning this compound as a potentially bio-based compound.

Feedstock Utilization:

Citric acid is predominantly produced on an industrial scale via microbial fermentation of carbon-rich feedstocks. mdpi.comnih.gov Research has successfully demonstrated high-yield production of citric acid from a wide array of renewable and waste materials, reducing reliance on refined sugars. nih.gov Dodecanol (lauryl alcohol) can be produced through the reduction of fatty acids from vegetable oils like coconut oil or palm kernel oil, making it a renewable feedstock.

The table below summarizes renewable feedstock options for the synthesis of this compound.

Synthesis ComponentRenewable Feedstock SourceProduction Method
Citric Acid Agricultural wastes (e.g., rice straw, sugarcane bagasse), crude glycerol (B35011) (biodiesel byproduct), molasses, wood sugars. nih.govMicrobial Fermentation (e.g., Aspergillus niger) nih.gov
Dodecanol Coconut oil, Palm kernel oilHydrogenolysis of fatty acids/esters

Sustainable Synthesis Routes:

Traditional esterification methods often require harsh conditions and organic solvents. Green chemistry approaches aim to mitigate these issues. A documented synthesis of monododecyl citrate (B86180) involves the reaction of anhydrous citric acid with dodecanol. google.com While this demonstrates a direct route, research into greener alternatives is a key focus. Innovations include:

Enzymatic Synthesis: The use of enzymes, such as lipases, as catalysts for esterification offers mild reaction conditions, high selectivity (reducing byproducts), and eliminates the need for harsh acid or base catalysts. researchgate.netnih.govnih.gov This method aligns with the principles of reducing derivatives and using catalysis.

Solvent-Free Reactions: Thermal polycondensation or melt polymerization methods, which involve heating the reactants together without a solvent, represent a significant improvement by eliminating solvent waste. mdpi.com For instance, hyperbranched polyesters have been synthesized by reacting citric acid and glycerol via melting polycondensation. mdpi.com

Use of Greener Solvents: When solvents are necessary, the focus is on using those with a better environmental profile, such as water or bio-derived solvents, instead of volatile organic compounds like tetrahydrofuran (B95107). google.com

Catalyst Innovation: Research explores the use of solid, reusable acid catalysts to simplify purification and reduce waste compared to homogeneous catalysts like sulfuric or boric acid. google.com A selective synthesis method for citric acid monoesters has been developed using a coupling agent, which boasts mild reaction conditions and a high atom conversion rate. google.com

These research avenues are critical for developing manufacturing processes for this compound that are both economically viable and environmentally responsible.

Mechanistic Studies of Biodegradation in Environmental Systems

Understanding the environmental fate of this compound is crucial for its acceptance as a sustainable chemical. As an ester, its primary degradation pathway in environmental systems is expected to be initiated by the cleavage of the ester bond.

The general mechanism for the degradation of polymers and compounds containing ester linkages is through hydrolysis or enzymatic cleavage. ijcmas.com This process breaks the molecule down into its constituent parts. For this compound, this would result in the formation of citric acid and dodecanol.

Biodegradation Pathway:

Initial Hydrolysis: The ester bond in this compound is susceptible to attack by esterase enzymes, which are ubiquitous in microorganisms found in soil and water. This enzymatic hydrolysis cleaves the molecule into citric acid and dodecanol.

Degradation of Citric Acid: Citric acid is a naturally occurring intermediate in the Krebs cycle (also known as the citric acid cycle), a central metabolic pathway in virtually all aerobic organisms. researchgate.net Consequently, it is readily and rapidly biodegraded by a wide range of microorganisms, ultimately being mineralized to carbon dioxide and water. nih.gov Studies on the biodegradation of citric acid under various conditions, including anaerobic and high pH environments, confirm its susceptibility to microbial degradation. nih.gov

Degradation of Dodecanol: Dodecanol, a long-chain fatty alcohol, is also known to be biodegradable. Microorganisms degrade fatty alcohols through oxidation, first to the corresponding aldehyde and then to the fatty acid (dodecanoic acid). This fatty acid can then be broken down further through the β-oxidation pathway, a common metabolic process that sequentially shortens the alkyl chain to produce acetyl-CoA, which enters the Krebs cycle for energy production.

While specific mechanistic studies on this compound are not extensively documented in publicly available literature, the degradation pathways of its constituent parts are well-established. The biodegradability of various alkyl esters has been confirmed, and the rate of degradation is influenced by factors such as the length of the alkyl chain and environmental conditions. nih.gov The structure of this compound, combining a readily metabolized organic acid with a biodegradable fatty alcohol via a hydrolyzable ester linkage, strongly supports its classification as a biodegradable compound.

Principles of Green Chemistry in the Research and Development Lifecycle

The twelve principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. acsgcipr.org Applying these principles to the entire lifecycle of this compound is essential for its development as a sustainable chemical. A life cycle assessment (LCA) is a tool used to quantify the environmental impacts associated with all stages of a product's life, from raw material extraction to final disposal. bath.ac.uk

The table below outlines the application of these principles to the synthesis of this compound.

PrincipleApplication to this compound Synthesis
1. Prevention Designing synthesis routes with high yields and selectivity to minimize waste generation from the outset.
2. Atom Economy Prioritizing reaction pathways, such as addition reactions, that maximize the incorporation of all reactant atoms into the final product. Esterification is a condensation reaction that produces water as a byproduct, leading to an atom economy of less than 100%.
3. Less Hazardous Synthesis Avoiding the use of toxic reagents and solvents. For example, replacing traditional acid catalysts with enzymatic or solid acid catalysts.
4. Designing Safer Chemicals The molecule itself is designed from constituents (citric acid, dodecanol) that are generally considered to have low toxicity and are biodegradable. researchgate.net
5. Safer Solvents & Auxiliaries Eliminating solvents where possible (e.g., melt condensation) or using benign solvents like water or bio-solvents instead of hazardous ones like tetrahydrofuran. google.com
6. Design for Energy Efficiency Developing processes that can be conducted at ambient temperature and pressure, such as enzymatic synthesis, to reduce energy consumption compared to high-temperature thermal processes. mdpi.com
7. Use of Renewable Feedstocks Sourcing both citric acid and dodecanol from renewable, bio-based sources like agricultural waste and vegetable oils.
8. Reduce Derivatives Using selective catalysts (e.g., enzymes) that can esterify a specific carboxyl group on the citric acid molecule, avoiding the need for protecting groups and subsequent deprotection steps.
9. Catalysis Employing catalytic reagents over stoichiometric ones. Using small amounts of highly efficient and recyclable catalysts (enzymatic or heterogeneous) improves efficiency and reduces waste.
10. Design for Degradation The inherent ester linkage in the molecule is designed to be susceptible to hydrolysis, leading to biodegradable products (citric acid and dodecanol) that do not persist in the environment.
11. Real-time Analysis Implementing in-process monitoring to control reaction parameters (temperature, pH, concentration) in real-time, optimizing yield and preventing the formation of byproducts.
12. Safer Chemistry Choosing substances and process conditions that minimize the potential for chemical accidents, such as using non-volatile, non-flammable solvents and stable reagents.

A comprehensive Life Cycle Assessment (LCA) for this compound would evaluate environmental impact categories such as global warming potential, acidification potential, and energy consumption. infinityturbine.com Comparative LCA studies on citric acid have shown that its production via fermentation can be environmentally preferable to other chemicals derived from petrochemical routes, especially when renewable feedstocks and energy sources are utilized. bath.ac.uk Applying this lifecycle thinking ensures that the "green" credentials of this compound are robustly evaluated and optimized.

Emerging Research Areas and Future Outlook for 2 Monododecyl Citric Acid

Integration of Advanced Computational Design and Machine Learning in Chemical Discovery

The discovery and optimization of novel chemical compounds are increasingly driven by computational power. mdpi.com For a molecule like 2-Monododecyl Citric Acid, advanced computational design and machine learning (ML) offer a paradigm shift away from purely empirical methods. researchgate.net These technologies can accelerate the research and development process by predicting molecular properties and simulating behaviors before synthesis, saving time and resources. mdpi.comresearchgate.net

ML algorithms, such as support vector machines (SVM) and deep learning models, are widely used in drug discovery to classify compounds and predict their biological and chemical characteristics. mdpi.com In the context of this compound, these tools could be employed to:

Predict Physicochemical Properties: Generate models to forecast key surfactant properties like critical micelle concentration (CMC), surface tension reduction, and its hydrophilic-lipophilic balance (HLB).

Optimize Synthesis: Use ML to analyze reaction parameters and predict optimal pathways for synthesis, potentially improving yield and reducing byproducts. mdpi.com

Structure-Property Relationships: Develop quantitative structure-property relationship (QSPR) models to understand how modifications to the alkyl chain length or the citric acid moiety would impact its performance as an emulsifier, detergent, or dispersant.

Toxicity and Biodegradability Screening: Employ in silico models to perform initial toxicity and biodegradability assessments, flagging potential environmental concerns early in the development cycle. mdpi.com

The integration of these computational approaches promises to streamline the entire discovery-to-application workflow, from initial molecular design to predicting performance in complex formulations. youtube.com

Exploration of Novel Molecular Interactions and Unprecedented Reactivities

The unique trifunctional nature of the citric acid head group combined with the long alkyl chain of this compound opens up possibilities for complex molecular interactions and reactivities.

Supramolecular Assembly: Like other amphiphiles, this compound is expected to self-assemble in solution. Research could explore the formation of various supramolecular structures such as micelles, vesicles, or liquid crystals. The presence of multiple carboxyl and hydroxyl groups on the citric acid head could lead to unique packing parameters and hydrogen-bonding networks, potentially influenced by pH and ionic strength. researchgate.net

Interfacial Behavior: The compound's ability to adsorb at interfaces (e.g., oil-water, air-water) is fundamental to its surfactant properties. Studies could investigate its interaction with various surfaces, including its potential to form stable emulsions or foams. The interactions can be complex; for instance, citric acid's adsorption on alumina (B75360) particles has been shown to be dependent on pH. researchgate.net

Cross-linking and Polymerization: Citric acid is known to act as an effective, non-toxic cross-linker for biopolymers like cellulose (B213188) and proteins, forming ester bonds. bohrium.com This suggests that this compound could be investigated as a functional monomer or cross-linking surfactant in the creation of novel hydrogels, films, or adhesive materials with built-in surface activity. mdpi.comwiley.com

Chelating Properties: The carboxyl groups of the citric acid moiety can chelate metal ions. mdpi.com Research could explore how the dodecyl chain influences this behavior, potentially leading to applications in metal remediation where the surfactant properties aid in dispersing and accessing metal contaminants. mdpi.com

A recent study highlighted the synergistic effect of sodium dodecyl sulfate (B86663) (SDS) and citric acid (CA) in removing bacterial biofilms, suggesting that the combination of a dodecyl chain and citric acid can be highly effective for sanitization. oup.comresearchgate.net This points to the potential of a single molecule like this compound in applications requiring both surfactant and antimicrobial or chelating activity.

Addressing Current Challenges and Unanswered Questions in this compound Research

The primary challenge in the research of this compound is the limited availability of specific data. Therefore, the field is wide open, with fundamental questions needing to be addressed.

Research Area Key Unanswered Questions
Synthesis and Production What are the most efficient and sustainable synthetic routes (chemical or enzymatic) to produce this compound with high purity and yield from renewable feedstocks? researchgate.net
Physicochemical Characterization What are its fundamental properties (CMC, pKa values, solubility, thermal stability)? How do these properties change with pH, temperature, and ionic strength?
Performance Evaluation How does it perform as a surfactant, emulsifier, or detergent compared to existing petroleum-based and bio-based alternatives?
Toxicology and Ecotoxicology What is its cytotoxicity profile? Is it readily biodegradable, and what are its degradation products? What is its potential impact on aquatic ecosystems?
Mechanism of Action In functional applications (e.g., antimicrobial, chelation), what are the precise mechanisms of its action at a molecular level? How does the synergy between the dodecyl tail and citric acid head manifest? oup.comnih.gov

Significant gaps persist in understanding how such molecules interact with complex biological systems, like the metabolic pathways in microorganisms or their effect on protein structures. ehu.eusnih.gov Overcoming these challenges will require systematic investigation starting from basic synthesis and characterization.

Potential for Multidisciplinary Research Collaborations

Advancing the understanding and application of this compound will necessitate collaboration across multiple scientific disciplines. researchgate.net The development of advanced computational design tools itself is an interdisciplinary effort connecting computer science, mathematics, and engineering. tuwien.ac.at

The potential collaborative fields include:

Organic and Green Chemistry: To develop and optimize sustainable synthesis routes from renewable resources. researchgate.net

Physical Chemistry and Colloid Science: To characterize its self-assembly, interfacial properties, and interactions in complex fluids.

Microbiology and Biotechnology: To evaluate its antimicrobial efficacy, biodegradability, and potential for production via fermentation or enzymatic processes. nih.govnih.gov

Materials Science and Engineering: To explore its use as a functional component in novel polymers, hydrogels, and composites. bohrium.com

Toxicology and Environmental Science: To conduct comprehensive safety and environmental impact assessments.

Chemical Engineering: To address challenges related to process scale-up, purification, and formulation for industrial applications.

Such interdisciplinary efforts are critical for translating a promising molecule from a laboratory curiosity into a commercially viable and sustainable product. researchgate.net

Projected Directions for Future Academic and Industrial R&D Initiatives

Future research and development for this compound are likely to proceed along parallel academic and industrial tracks.

Academic R&D Initiatives:

Fundamental Synthesis and Characterization: University labs are well-positioned to establish novel, high-yield synthetic pathways (e.g., enzymatic esterification) and perform in-depth characterization of the molecule's physicochemical properties.

Exploring Niche Applications: Academic research can focus on high-value, niche applications where the molecule's unique trifunctional nature could be advantageous, such as in drug delivery systems, functional coatings, or as a specialized reagent in biochemical research.

Mechanistic Studies: Detailed investigation into the molecular mechanisms behind its surfactant behavior, antimicrobial action, or cross-linking capabilities would be a key focus. This includes advanced spectroscopic and microscopic studies of its supramolecular structures.

Industrial R&D Initiatives:

Scalable and Cost-Effective Production: Industry will focus on developing manufacturing processes that are economically viable and can be scaled to produce commercial quantities, likely leveraging renewable feedstocks like fatty alcohols and citric acid derived from fermentation. nih.govresearchgate.net

Performance in Key Applications: R&D will be geared towards evaluating its performance as a drop-in replacement or superior alternative in large-volume markets such as detergents, personal care products (shampoos, soaps), food emulsifiers, and industrial cleaners. researchgate.net

Green and Sustainable Profile: A major industrial driver will be the marketing of this compound as a "green" surfactant. This requires robust data on its biodegradability, low toxicity, and a favorable life-cycle analysis compared to conventional surfactants. researchgate.netresearchgate.net

Formulation Science: Significant effort will be invested in understanding how this compound interacts with other ingredients in complex formulations to ensure stability, efficacy, and desired sensory properties in the final product.

Q & A

Q. How can researchers assess the stability of this compound under varying pH conditions?

  • Methodological Answer : Stability studies should involve incubating the compound in buffered solutions (pH 3–9) at 25–37°C. Degradation kinetics can be monitored using HPLC to quantify residual compound concentrations. Parallel experiments with unmodified citric acid (e.g., pH 3.5 vs. 5.5) can clarify pH-dependent stability differences, as demonstrated in rodent pain models .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating the interaction of this compound with ASIC1 channels?

  • Methodological Answer : Use HEK293 cells transfected with human ASIC1 for electrophysiological studies. Compare current responses induced by this compound versus citric acid. Include ASIC1 inhibitors (e.g., amiloride) to confirm receptor specificity. For in vivo validation, employ ASIC1-knockout mice in paw-licking behavioral assays, as described for citric acid in Figure 8 of .

Q. How can contradictory data on pH-dependent effects of citric acid derivatives be resolved?

  • Methodological Answer : Discrepancies may arise from differences in pH, concentration, or receptor isoform expression. For example, shows that citric acid at pH 3.5 induces ASIC1-independent pain behavior, whereas pH 5.5 formulations require ASIC1. To resolve contradictions, systematically vary pH and concentration while using isoform-specific inhibitors (e.g., APETx2 for ASIC3) and validate findings across multiple models (e.g., HEK293 cells, wild-type vs. knockout mice) .

Q. What strategies can mitigate off-target effects of this compound in sensory neuron studies?

  • Methodological Answer : Co-administer TrpV1 antagonists (e.g., capsazepine) to isolate ASIC-mediated effects. Use calcium imaging in dorsal root ganglia (DRG) neurons to differentiate ASIC1/ASIC3 activation from TRP channel crosstalk. Validate specificity via siRNA knockdown of target receptors .

Methodological Considerations

Q. How should researchers design dose-response studies for this compound in preclinical models?

  • Guidelines : Use logarithmic concentration ranges (e.g., 1–100 mM) based on citric acid studies in . Include positive controls (e.g., formalin for inflammatory pain) and negative controls (neutral pH buffers). Statistical analysis should employ one-way ANOVA with post-hoc Tukey’s test, as used in Figure 8 .

Q. What in vitro assays are suitable for screening this compound’s bioactivity?

  • Recommendations :
  • Electrophysiology : Patch-clamp recordings in ASIC1-expressing cells.
  • Calcium Flux Assays : Fluorometric measurements in DRG neurons.
  • Molecular Docking : Predict binding affinity to ASIC1/ASIC3 using crystallographic data (e.g., PDB 4FZ0) .

Data Interpretation Challenges

Q. How can researchers differentiate ASIC1-mediated effects from nonspecific lipid interactions in this compound studies?

  • Approach : Compare responses between wild-type and ASIC1-knockout models. Use lipid bilayer assays to test direct membrane interactions. Co-administer lipid-soluble inert compounds (e.g., dodecane) as negative controls .

Q. What statistical methods are appropriate for analyzing time-dependent pain behavior data (e.g., paw-licking duration)?

  • Guidance : Use two-tailed Student’s t-tests for pairwise comparisons (e.g., amiloride vs. vehicle) and repeated-measures ANOVA for longitudinal data. Ensure sample sizes (n=6/group, as in ) meet power analysis requirements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.